Propan-2-yl 3,4-dibromo-5-methylbenzoate
Description
The exact mass of the compound Propan-2-yl 3,4-dibromo-5-methylbenzoate is 335.91836 g/mol and the complexity rating of the compound is 231. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propan-2-yl 3,4-dibromo-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl 3,4-dibromo-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl 3,4-dibromo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYZVZTMRCASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopropyl 3,4-dibromo-5-methylbenzoate chemical properties
[1]
Executive Summary & Chemical Identity
Isopropyl 3,4-dibromo-5-methylbenzoate is a lipophilic benzoic acid derivative characterized by a crowded substitution pattern. The presence of two vicinal bromine atoms (C3, C4) combined with a methyl group (C5) and an isopropyl ester (C1) creates a unique electronic and steric environment. This molecule is primarily valued as a regioselective electrophile in transition-metal-catalyzed cross-coupling reactions.
Physicochemical Specifications
| Property | Value / Description | Note |
| Molecular Formula | C₁₁H₁₂Br₂O₂ | |
| Molecular Weight | 336.02 g/mol | High bromine mass contribution |
| Predicted LogP | 5.1 ± 0.4 | Highly Lipophilic (Class IV compound behavior) |
| Physical State | Viscous Oil or Low-Melting Solid | Isopropyl group disrupts crystal packing |
| Solubility | Soluble: DCM, THF, Toluene, EtOAcInsoluble: Water | Requires organic co-solvents in biphasic reactions |
| Density | ~1.6 g/cm³ | Estimated based on di-bromo density contribution |
Synthetic Routes & Process Optimization
Direct esterification of the parent acid (3,4-dibromo-5-methylbenzoic acid) using Fischer conditions is often inefficient due to the steric bulk of the isopropyl group and the electronic deactivation from the bromine atoms. The Acyl Chloride Method is the preferred, self-validating protocol for high-yield synthesis.
Protocol: Acid Chloride Mediated Esterification
This pathway avoids equilibrium limitations and drives conversion via the formation of a reactive intermediate.
Reaction Scheme:
-
Activation: 3,4-dibromo-5-methylbenzoic acid + SOCl₂ → Acid Chloride
-
Esterification: Acid Chloride + Isopropanol (excess) + Base → Product
Step-by-Step Methodology
-
Activation: In a dry round-bottom flask under Argon, suspend 1.0 eq of 3,4-dibromo-5-methylbenzoic acid in anhydrous Toluene.
-
Catalysis: Add 1.5 eq of Thionyl Chloride (
) and a catalytic drop of DMF. Heat to 80°C for 3 hours.-
Checkpoint: Monitor gas evolution (
). Reaction is complete when the solution becomes homogeneous and gas evolution ceases.
-
-
Solvent Swap: Concentrate the mixture in vacuo to remove excess
. Re-dissolve the crude acid chloride in anhydrous DCM ( ). -
Esterification: Cool the solution to 0°C. Add 1.2 eq of anhydrous Isopropanol , followed by the dropwise addition of 1.5 eq of Triethylamine (TEA) or Pyridine.
-
Causality: The base neutralizes the generated HCl, preventing acid-catalyzed side reactions and driving the equilibrium forward.
-
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine), saturated
, and brine. Dry over and concentrate.
Figure 1: Optimized synthesis workflow via the Acid Chloride route to overcome steric hindrance.
Reactivity & Functionalization Strategy
The core value of this molecule lies in the regioselective functionalization of the bromine atoms. The two bromines (C3 and C4) exist in distinct electronic and steric environments, allowing for sequential cross-coupling (e.g., Suzuki-Miyaura).
The Regioselectivity Decision Matrix
-
Site C4 (Para to Ester):
-
Electronic: Most electron-deficient (activated) due to being para to the electron-withdrawing ester group.
-
Steric: Highly hindered. It is flanked by a Bromine at C3 and a Methyl group at C5.
-
-
Site C3 (Meta to Ester):
-
Electronic: Less activated than C4.
-
Steric: Less hindered. It is flanked by a Hydrogen at C2 and a Bromine at C4.
-
Scientific Insight: In Palladium-catalyzed cross-couplings, steric factors often override electronic activation in highly substituted rings. While C4 is electronically prone to oxidative addition, the C5-Methyl group creates a "ortho-effect" blockade. Therefore, under mild conditions, C3 is the kinetic site of reaction .
Protocol: Regioselective Suzuki Coupling (Site C3)
To selectively couple at C3 without touching C4:
-
Catalyst: Use a catalyst with a smaller cone angle to access C3, such as
or . -
Stoichiometry: Use exactly 1.05 eq of Boronic Acid.
-
Conditions: Mild heating (60°C) in Toluene/Water (biphasic) with
.
Figure 2: Regioselectivity map illustrating the preference for C3 coupling due to steric shielding of C4 by the C5-methyl group.
Analytical Characterization
Confirming the structure requires distinguishing between the C3 and C4 positions.
1H NMR Signature (Chloroform-d)
-
Aromatic Region: You will observe two distinct singlets (or meta-coupled doublets with very small J values).
- ~8.0-8.2 ppm: H-2 (Proton at C2). This proton is ortho to the ester and ortho to the C3-Br. It will be the most deshielded.
- ~7.6-7.8 ppm: H-6 (Proton at C6). This proton is ortho to the ester and ortho to the C5-Methyl.
-
Aliphatic Region:
- ~5.2 ppm (Septet): Isopropyl CH.
- ~2.4 ppm (Singlet): Ar-CH₃ (C5-Methyl).
-
~1.3 ppm (Doublet): Isopropyl
.
Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: High organic gradient (Start 60% MeCN, Ramp to 95% MeCN) due to high LogP.
-
Detection: UV at 254 nm (Benzoate chromophore).
Safety & Handling
-
Hazards: As a halogenated benzoate ester, treat as a potential skin sensitizer and irritant .
-
Alkylating Potential: Benzylic positions in related compounds can be reactive; however, the ester functionality is the primary concern here.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated aromatics can be light-sensitive; use amber vials.
References
-
Synth. Protocol (General): Fischer-Speier Esterification and Acid Chloride Derivatives. BenchChem Protocols.[1] Link
-
Suzuki Regioselectivity: Mechanistic Studies on the Suzuki Cross-Coupling of Polyhaloarenes. J. Am. Chem. Soc., 2019. Link
-
Physical Properties: Isopropyl Benzoate Data & Solubility Profiles. PubChem CID 13654. Link
-
Related Scaffold: Synthesis of 3,5-dibromo-4-methylbenzoate derivatives. RSC Advances. Link
3,4-dibromo-5-methylbenzoic acid isopropyl ester structure
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3,4-dibromo-5-methylbenzoic acid isopropyl ester
Authored by: A Senior Application Scientist
Introduction
3,4-dibromo-5-methylbenzoic acid isopropyl ester is a halogenated aromatic ester. As a derivative of benzoic acid, it belongs to a class of compounds widely utilized as building blocks in organic synthesis. The presence of two bromine atoms and a methyl group on the aromatic ring, combined with the isopropyl ester functionality, offers multiple sites for further chemical modification. This guide provides a comprehensive overview of a robust synthetic protocol for this compound, details the rigorous spectroscopic analysis required for its structural confirmation, and offers insights into the causality behind the chosen experimental methodologies.
Synthesis via Fischer-Speier Esterification
The most direct and classical approach to synthesizing 3,4-dibromo-5-methylbenzoic acid isopropyl ester is through the Fischer-Speier esterification of the parent carboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1]
Causality of Experimental Design
The Fischer esterification is a reversible equilibrium-driven process.[1] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by one of two methods: using a large excess of one reactant (usually the less expensive one, in this case, isopropanol) or by removing water as it is formed.[2][3] For this specific synthesis, utilizing isopropanol as both the reactant and the solvent is an efficient strategy to drive the reaction forward.
A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1] Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for this transformation as it also acts as a dehydrating agent, further shifting the equilibrium.[4] However, secondary alcohols like isopropanol can be prone to dehydration under harsh acidic conditions, a factor to consider when controlling reaction temperature.
Proposed Synthetic Workflow
The overall transformation from the starting carboxylic acid to the final ester product is outlined below.
Caption: Workflow for the synthesis of the target ester.
Experimental Protocol: Synthesis
Materials:
-
3,4-dibromo-5-methylbenzoic acid
-
Isopropanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dibromo-5-methylbenzoic acid.
-
Add an excess of anhydrous isopropanol to serve as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).
-
Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring mixture.[2]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Secondary alcohols may require longer reaction times due to steric hindrance.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.[2]
Experimental Protocol: Work-up and Purification
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.[5]
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[4] Continue washing until effervescence ceases.
-
Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[2]
-
Dry the separated organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, typically using a non-polar solvent system like hexanes/ethyl acetate, to afford the pure 3,4-dibromo-5-methylbenzoic acid isopropyl ester.[6]
Structural Elucidation
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, unequivocally identifies the target compound.
Data Presentation: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two singlets (~7.8-8.2 ppm) |
| Isopropyl CH | Septet (~5.1-5.3 ppm) | |
| Aromatic CH₃ | Singlet (~2.4 ppm) | |
| Isopropyl CH₃ | Doublet (~1.3-1.4 ppm) | |
| ¹³C NMR | Carbonyl (C=O) | ~164-166 ppm |
| Aromatic C-O | ~135-140 ppm | |
| Aromatic C-Br | ~120-125 ppm | |
| Aromatic C-H | ~130-135 ppm | |
| Aromatic C-CH₃ | ~140-145 ppm | |
| Isopropyl CH | ~68-70 ppm | |
| Aromatic CH₃ | ~20-22 ppm | |
| Isopropyl CH₃ | ~21-23 ppm | |
| IR Spec. | C=O Stretch | Strong, ~1715-1730 cm⁻¹[7][8][9] |
| C-O Stretches | Two strong bands, ~1300-1000 cm⁻¹[7][10] | |
| C-H (sp³) Stretch | ~2850-3000 cm⁻¹ | |
| C-H (sp²) Stretch | ~3050-3100 cm⁻¹ | |
| Mass Spec. | Molecular Ion | M, M+2, M+4 peaks in ~1:2:1 ratio[11] |
Analysis Narrative
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The two aromatic protons are not adjacent to any other protons, so they will appear as two distinct singlets. The methyl group attached to the ring is also isolated and will present as a singlet. The isopropyl group will display its characteristic pattern: the single methine (CH) proton is adjacent to six equivalent methyl protons, resulting in a septet (6+1=7). Conversely, the six methyl (CH₃) protons are adjacent to the single methine proton, leading to a doublet (1+1=2).[12]
-
¹³C NMR Spectroscopy: The spectrum will show a distinct signal for each unique carbon atom. The ester carbonyl carbon will be the most downfield signal in the ~165 ppm region. The aromatic region will contain six signals: four for the carbons attached to substituents (Br, CH₃, C=O) and two for the carbons bearing protons. The aliphatic region will show three signals: one for the isopropyl methine carbon and one for the equivalent isopropyl methyl carbons, and one for the aromatic methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most prominent feature will be the strong carbonyl (C=O) stretching absorption. For an aromatic ester, this band is typically found between 1730 and 1715 cm⁻¹.[7][9] The presence of conjugation with the benzene ring lowers this frequency compared to a saturated ester.[8] Additionally, two characteristic C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region, confirming the ester linkage.[10]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition, particularly the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] For a molecule containing two bromine atoms, this results in a highly characteristic isotopic cluster for the molecular ion peak (M⁺). There will be a peak for the molecule containing two ⁷⁹Br isotopes (M), a peak for the molecule containing one ⁷⁹Br and one ⁸¹Br (M+2), and a peak for the molecule containing two ⁸¹Br isotopes (M+4). The relative intensities of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.[11][13] Common fragmentation patterns would include the loss of the isopropoxy group or the isopropyl group.[14]
Logical Relationship Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR Spectrum: Esters [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Predict a H-NMR spectra for this molecule. | Filo [askfilo.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Characterization of Isopropyl 3,4-dibromo-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic ester. While a specific PubChem Compound Identification (CID) for this molecule is not currently available, its structural motifs—a dibrominated benzene ring coupled with a methyl and an isopropyl ester group—suggest its potential utility as a building block in organic synthesis and as an intermediate in the development of novel pharmaceutical agents or functional materials. The presence of two bromine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and reactivity, making it an intriguing scaffold for medicinal chemistry and materials science explorations.
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis, purification, and characterization of Isopropyl 3,4-dibromo-5-methylbenzoate. The proposed synthetic pathway is grounded in established chemical principles and draws upon methodologies reported for structurally related compounds.
Proposed Synthetic Pathway
The synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate can be logically approached in a two-step sequence, commencing with the electrophilic bromination of a suitable benzoic acid precursor, followed by a Fischer-Speier esterification.
Step 1: Synthesis of 3,4-dibromo-5-methylbenzoic acid
The initial step involves the dibromination of 3-methyl-4-bromobenzoic acid. This precursor is chosen to direct the second bromine atom to the desired position due to the directing effects of the carboxyl and methyl groups.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 3-methyl-4-bromobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Conditions: After the addition is complete, gently heat the reaction mixture to 60-80°C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. The crude 3,4-dibromo-5-methylbenzoic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and bromine, and then dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate
The second step is the esterification of the synthesized 3,4-dibromo-5-methylbenzoic acid with isopropanol using an acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-dibromo-5-methylbenzoic acid (1 equivalent) in an excess of isopropanol, which will serve as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid[1], to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by TLC to check for the disappearance of the starting carboxylic acid. To drive the equilibrium towards the product, a Dean-Stark apparatus can be employed to remove the water formed during the reaction[2].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Isopropyl 3,4-dibromo-5-methylbenzoate.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Isopropyl 3,4-dibromo-5-methylbenzoate.
Physicochemical and Spectroscopic Data (Predicted)
The following tables summarize the key reagents and the predicted properties of the final product.
Table 1: Key Reagents and Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-methyl-4-bromobenzoic acid | C₈H₇BrO₂ | 215.04 | Starting Material |
| Bromine | Br₂ | 159.81 | Brominating Agent |
| Isopropanol | C₃H₈O | 60.10 | Reagent & Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
Table 2: Predicted Physicochemical Properties of Isopropyl 3,4-dibromo-5-methylbenzoate
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂Br₂O₂ |
| Molecular Weight | 336.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |
| Melting Point | Expected to be in the range of 80-120 °C |
Characterization
To confirm the identity and purity of the synthesized Isopropyl 3,4-dibromo-5-methylbenzoate, a combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet).
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and isopropyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1720-1740 cm⁻¹, as well as C-O stretching vibrations and aromatic C-H and C=C bands.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms.
Conclusion
This technical guide outlines a plausible and scientifically grounded approach for the synthesis and characterization of Isopropyl 3,4-dibromo-5-methylbenzoate. While this compound is not currently indexed in major chemical databases like PubChem, the proposed synthetic route, based on well-established organic reactions, provides a clear and actionable pathway for its preparation in a laboratory setting. The successful synthesis and characterization of this molecule could provide a valuable new tool for researchers in medicinal chemistry, materials science, and other areas of chemical research.
References
[3] KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 49–55. [4] esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 15, 2026, from [Link].
Sources
- 1. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. 1613373-72-0|Isopropyl 3,5-dibromo-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 4. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Functionalized Benzoic Acid Esters in Medicinal Chemistry: Synthesis, SAR, and Prodrug Design
Introduction: The Benzoate Scaffold as a Pharmacophore[1]
In modern drug discovery, functionalized benzoic acid esters represent more than simple synthetic intermediates; they are a "privileged structure" capable of modulating lipophilicity (LogP), metabolic stability, and target affinity. From the local anesthetic Procaine to modern NSAID prodrugs , the benzoate moiety serves as a tunable electronic and steric platform.
For the medicinal chemist, the challenge lies not in the formation of the ester bond, but in the chemoselective functionalization of the benzene ring and the precise tuning of the ester's hydrolytic half-life (
Advanced Synthetic Methodologies
While Fischer esterification remains the industrial standard for simple substrates, drug discovery campaigns often involve acid-sensitive heterocycles or sterically hindered alcohols. We prioritize methods that operate under mild conditions to preserve scaffold integrity.
The Steglich Esterification (DCC/DMAP)
For functionalized substrates, the Steglich method is the gold standard. It utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
-
Mechanistic Insight: DMAP is critical because it attacks the O-acylisourea intermediate formed by DCC, generating a highly reactive N-acylpyridinium species. This suppresses the formation of the unreactive N-acylurea byproduct, a common failure mode in non-catalyzed carbodiimide couplings.
-
Application: Ideal for coupling sterically hindered secondary alcohols or phenols to electron-deficient benzoic acids.
Decision Framework for Synthesis
The following logic flow dictates the optimal synthetic route based on substrate properties.
Figure 1: Synthetic decision tree for selecting the optimal esterification method based on substrate sensitivity and steric demands.
Physicochemical Tuning & SAR
The hydrolysis rate of benzoate esters is governed by the electronic density at the carbonyl carbon and steric access to the carbonyl. This can be modeled using the Hammett Equation :
[1]Where:
- : Hydrolysis rate of the functionalized ester.[2]
- : Hammett substituent constant (electronic effect).
- : Reaction constant (sensitivity of the reaction to electronic effects).
Electronic Tuning (The Factor)
To modulate the half-life of a prodrug or active ester, select substituents based on their
| Substituent (Para) | Type | Effect on Hydrolysis ( | Application | |
| -NO₂ | Strong EWG | +0.78 | Accelerates (High Lability) | Rapid-release prodrugs |
| -Cl | Weak EWG | +0.23 | Increases | Fine-tuning solubility |
| -H | Reference | 0.00 | Baseline | Standard Stability |
| -OMe | EDG | -0.27 | Decelerates (Stabilizes) | Extended half-life |
| -NH₂ | Strong EDG | -0.66 | Significantly Decelerates | High stability (e.g., Procaine) |
Key Insight: Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water or esterase active site serine residues (CES1/CES2). Conversely, electron-donating groups (EDGs) stabilize the ester.
Steric Shielding
Placing substituents at the ortho position (2,6-substitution) creates a "steric shield" that blocks the approach of hydrolytic enzymes. This is a classic medicinal chemistry tactic to extend the duration of action for short-lived esters (e.g., modifying procaine to tetracaine analogues).
The Prodrug Strategy: Metabolic Activation
Ester prodrugs are designed to mask polar carboxylate groups, improving membrane permeability. Once in the systemic circulation, they must be cleaved by plasma esterases (butyrylcholinesterase) or hepatic carboxylesterases.
Figure 2: Enzymatic activation pathway of benzoate prodrugs mediated by human carboxylesterases (hCES).
Experimental Protocols
Protocol A: High-Yield Steglich Esterification
Use Case: Coupling of 4-nitrobenzoic acid with a secondary alcohol.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Catalyst Addition: Add DMAP (0.1 equiv). Cool the mixture to 0°C.
-
Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.
-
-
Incubation: Allow the reaction to warm to room temperature and stir for 3–12 hours. Monitor by TLC (visualize with UV/stain).
-
Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.
Protocol B: Plasma Stability Assay (Self-Validating)
Use Case: Determining the
-
Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Matrix Preparation: Thaw pooled human plasma (heparinized) at 37°C. Centrifuge at 3000 rpm for 5 min to remove particulates.
-
Incubation:
-
Dilute stock to 1 µM final concentration in pre-warmed plasma (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling (Time Course):
-
Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes .
-
-
Quenching: Immediately add aliquots to 200 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin). Vortex for 1 min.
-
Analysis: Centrifuge at 10,000 rpm for 10 min. Inject supernatant into LC-MS/MS .
-
Calculation: Plot
vs. Time. The slope gives .[3]-
Validation Criteria: The positive control (e.g., Procaine) must show >50% degradation within 60 mins.
-
References
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Rautio, J., et al. (2018).[5][6] The expanding role of prodrugs in contemporary drug design and development.[7] Nature Reviews Drug Discovery, 17, 559–587.[5][6] Link
-
Di, L., et al. (2005).[8] Plasma stability assay has many applications in drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119.[8] Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rautio, J., Meanwell, N.A., Di, L. and Hageman, M.J. (2018) The Expanding Role of Prodrugs in Contemporary Drug Design and Development. Nature Reviews Drug Discovery, 17, 559-587. - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. evotec.com [evotec.com]
Methodological & Application
Application Notes and Protocols: Isopropyl 3,4-dibromo-5-methylbenzoate as a Versatile Suzuki Coupling Partner
Introduction: Navigating the Complexities of Polysubstituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the relentless pursuit of novel therapeutics and advanced materials, the synthesis of complex, polysubstituted biaryl scaffolds is of paramount importance. Isopropyl 3,4-dibromo-5-methylbenzoate emerges as a valuable, yet challenging, building block for such endeavors. Its di-bromo substitution pattern presents both an opportunity for sequential, site-selective functionalization and the peril of undesired side reactions or lack of regioselectivity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the strategic use of isopropyl 3,4-dibromo-5-methylbenzoate in Suzuki coupling reactions. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental design, and troubleshooting strategies to empower you to unlock the full synthetic potential of this versatile substrate.
Understanding the Substrate: Reactivity and Regioselectivity Considerations
The reactivity of the two bromine atoms on the isopropyl 3,4-dibromo-5-methylbenzoate ring is not identical. The outcome of a Suzuki coupling, particularly in a mono-arylation, will be dictated by a delicate interplay of steric and electronic factors.[3]
Electronic Effects: The isopropyl ester group is moderately electron-withdrawing, which generally activates aryl halides towards oxidative addition, the first and often rate-limiting step of the Suzuki catalytic cycle.[4][5] The methyl group is weakly electron-donating. This electronic push-pull relationship subtly influences the electron density at the C3 and C4 positions.
Steric Hindrance: The bromine at the C3 position is flanked by the isopropyl ester group, while the bromine at C4 is adjacent to a less bulky methyl group. This steric congestion around the C3-Br bond can be expected to hinder the approach of the bulky palladium catalyst, thereby favoring oxidative addition at the less sterically encumbered C4 position.[6][7][8]
Predicted Regioselectivity: Based on the combination of these factors, it is reasonable to predict that the initial Suzuki coupling will preferentially occur at the C4 position . However, this selectivity is not absolute and can be influenced by the choice of catalyst, ligand, and reaction conditions.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A firm grasp of the catalytic cycle is essential for rational protocol design and troubleshooting.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[10]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[10] This step is facilitated by a base.[11]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as a robust starting point for the Suzuki coupling of isopropyl 3,4-dibromo-5-methylbenzoate. Optimization may be necessary depending on the specific boronic acid or ester employed.
Protocol 1: Mono-Arylation at the C4 Position
This protocol is optimized for the selective mono-arylation at the less sterically hindered C4 position.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| Isopropyl 3,4-dibromo-5-methylbenzoate | 1.0 | >98% | |
| Arylboronic Acid | 1.1 - 1.2 | >98% | Excess boronic acid can help drive the reaction to completion. |
| Pd(PPh₃)₄ | 0.02 - 0.05 | >98% | A common and effective catalyst for many Suzuki couplings. |
| K₂CO₃ | 2.0 - 3.0 | >99% | Anhydrous. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[12][13] |
| Toluene/H₂O (4:1) | - | Anhydrous | Degassed prior to use. A biphasic solvent system is often beneficial.[12] |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add isopropyl 3,4-dibromo-5-methylbenzoate, the arylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14][15]
Protocol 2: Sequential Di-Arylation
This protocol outlines a two-step procedure for the synthesis of unsymmetrical biaryl products.
Step 1: First Suzuki Coupling (as per Protocol 1)
Follow Protocol 1 to synthesize the mono-arylated product, isopropyl 3-bromo-4-(aryl)-5-methylbenzoate.
Step 2: Second Suzuki Coupling
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| Isopropyl 3-bromo-4-(aryl)-5-methylbenzoate | 1.0 | >98% | Purified product from Step 1. |
| Second Arylboronic Acid | 1.2 - 1.5 | >98% | A larger excess may be required due to the increased steric hindrance at the C3 position. |
| Pd₂(dba)₃ / SPhos | 0.03 / 0.06 | >98% | A more active catalyst system is recommended for the more challenging second coupling. Buchwald ligands like SPhos are known to be effective for sterically hindered substrates.[1][2][13] |
| K₃PO₄ | 3.0 | >99% | A stronger base is often beneficial for more difficult couplings. |
| 1,4-Dioxane/H₂O (5:1) | - | Anhydrous | Degassed. |
Procedure:
-
Reaction Setup: In a similar manner to Protocol 1, combine the mono-arylated substrate, the second arylboronic acid, and K₃PO₄ in a Schlenk flask under an inert atmosphere.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of the reaction solvent.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water mixture to the main reaction flask, followed by the pre-mixed catalyst solution.
-
Heating and Monitoring: Heat the reaction to 100-110 °C and monitor for completion.
-
Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1.
Troubleshooting Common Issues in Suzuki Couplings
Caption: A troubleshooting guide for common Suzuki coupling issues.
Low or No Conversion:
-
Cause: Inactive catalyst.[12]
-
Solution: Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[12] Use fresh, high-purity palladium sources.
-
-
Cause: Poor quality of boronic acid.
-
Solution: Use freshly purchased or recrystallized boronic acid. Some boronic acids are prone to dehydration to form unreactive boroxines.
-
-
Cause: Inappropriate base or solvent.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water, DMF).[16]
-
Formation of Side Products:
-
Cause: Homocoupling of the boronic acid.[14]
-
Solution: This is often promoted by the presence of oxygen.[12] Ensure thorough degassing. Slow addition of the boronic acid can also minimize this side reaction.
-
-
Cause: Dehalogenation of the starting material.[4]
-
Solution: This can occur if there are sources of hydride in the reaction. Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.[12]
-
Purification Strategies
Effective purification is critical to obtaining the desired product in high purity.
Aqueous Workup: This initial step is crucial for removing the inorganic base and water-soluble byproducts.[14]
Column Chromatography: This is the most common method for purifying Suzuki coupling products.[14]
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting compounds of this type.
-
Co-elution: If the product co-elutes with unreacted starting material or byproducts, altering the solvent system (e.g., using dichloromethane/methanol) may improve separation.[17]
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[14]
Conclusion
Isopropyl 3,4-dibromo-5-methylbenzoate is a valuable and versatile substrate for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay of steric and electronic effects, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high yields and predictable regioselectivity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important building block in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Zhao, P., Young, M. D., & Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(22), 6162–6165. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249–274. [Link]
-
Nova, A., Ujaque, G., Lledós, A., & Maseras, F. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Kim, S., Park, Y., & Baik, M. H. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21(12), 2535-2543. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Applied Organometallic Chemistry, 26(11), 633-637. [Link]
-
Sytniczuk, A., & Dąbrowska, A. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(16), 10074–10099. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Vantourout, J. C., Richardson, A. D., & Blackmond, D. G. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(1), 441–449. [Link]
-
ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 5(6), 1119–1123. [Link]
-
Hattori, H., Katsuma, H., & Muranaka, A. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(27), 10330-10336. [Link]
-
Scott, J. S., & Jones, A. M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(1), 41–55. [Link]
-
Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Propan-2-yl 3,4-dibromo-5-methylbenzoate as a pharmaceutical intermediate
Optimization, Synthesis, and Regioselective Utilization in Drug Discovery
Executive Summary & Strategic Value
Propan-2-yl 3,4-dibromo-5-methylbenzoate (Isopropyl 3,4-dibromo-5-methylbenzoate) is a highly specialized pharmaceutical intermediate designed for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .
Unlike its methyl-ester counterparts, the isopropyl moiety serves two critical process functions:
-
Lipophilicity & Solubility: It significantly enhances solubility in non-polar organic solvents (DCM, Toluene) used during transition-metal catalyzed cross-couplings, reducing aggregation and catalyst poisoning.
-
Steric Protection: The bulky isopropyl group mitigates hydrolysis of the ester functionality under mild basic conditions (e.g.,
in aqueous Suzuki couplings), a common failure mode for methyl esters.
This scaffold is a "privileged structure" in the synthesis of p38 MAP Kinase Inhibitors and Glucagon Receptor Antagonists (GRAs) , where the 3,4-substitution pattern allows for the sequential construction of bi-aryl and tri-aryl systems.
Critical Quality Attributes (CQA) & Reactivity Logic
The core value of this molecule lies in the differential reactivity of the two bromine atoms (C3 and C4). Success depends on exploiting the tension between electronic activation and steric hindrance.
Reactivity Analysis (The "Switch" Mechanism)
-
C3-Bromine (Ortho to Ester):
-
Electronic: Highly activated. The ester is an Electron Withdrawing Group (EWG), making C3 electron-deficient and prone to rapid Oxidative Addition by Pd(0).
-
Steric: Highly hindered by the bulky Isopropyl ester.
-
-
C4-Bromine (Meta to Ester):
-
Electronic: Less activated (Meta position).
-
Steric: Flanked by C3-Br and C5-Methyl ("Sandwiched"), but less hindered by the distant ester.
-
Expert Insight: By modulating the Ligand Cone Angle (
Caption: Figure 1. Regioselectivity decision tree. Electronic activation favors C3, while steric bulk forces reaction at C4.
Synthesis Protocol: Esterification
Objective: Synthesize Propan-2-yl 3,4-dibromo-5-methylbenzoate from the acid precursor without inducing decarboxylation or halogen migration.
Materials
-
Precursor: 3,4-dibromo-5-methylbenzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 eq) -
Solvent: Propan-2-ol (Isopropanol) (Anhydrous, 10 vol)
-
Catalyst: DMF (Catalytic, 0.05 eq)
Step-by-Step Procedure
-
Activation: Charge 3,4-dibromo-5-methylbenzoic acid into a reactor inerted with
. Add Toluene (5 vol) and catalytic DMF. -
Chlorination: Cool to 0°C. Add
dropwise over 30 minutes. (Caution: and gas evolution). -
Reflux: Heat to 75°C for 2 hours. Monitor conversion to Acid Chloride via TLC (quench aliquot with MeOH).
-
Solvent Swap: Distill off excess
and Toluene under reduced pressure. -
Esterification: Redissolve the residue in Anhydrous Propan-2-ol (10 vol). Add Pyridine (1.1 eq) to scavenge HCl.
-
Reaction: Stir at 60°C for 4 hours.
-
Workup: Cool to RT. Quench with saturated
. Extract with Ethyl Acetate. Wash organic layer with Brine. -
Purification: Crystallize from Heptane/IPA (9:1) to yield white needles.
Self-Validation Check:
-
NMR (
): Look for the Isopropyl septet at ppm and doublet at ppm. -
Yield Target: >85%.
Application Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: Selective arylation at the C3 position (Ortho-coupling) to generate a bi-aryl intermediate.
Experimental Design Table
| Parameter | Condition | Rationale |
| Catalyst | Small cone angle ligand favors the electronically activated (crowded) C3 site. | |
| Boronic Acid | Stoichiometry control prevents over-coupling at C4. | |
| Base | Mild base prevents hydrolysis of the isopropyl ester. | |
| Solvent | DME / Water (4:1) | High polarity facilitates the boronate transmetalation. |
| Temperature | 65°C | Controlled temp prevents activation of the less reactive C4-Br. |
Workflow Protocol
-
Inerting: Purge a reaction vessel with Argon for 15 minutes.
-
Loading: Add Propan-2-yl 3,4-dibromo-5-methylbenzoate (1.0 eq) and Aryl Boronic Acid (1.05 eq).
-
Solvation: Add degassed DME (10 mL/g).
-
Catalyst Addition: Add
(0.03 eq). Stir for 5 mins. -
Activation: Add degassed 2M
(2.0 eq). -
Reaction: Heat to 65°C. Monitor by HPLC every 30 minutes.
-
Stop Criteria: Consumption of starting material >98%.
-
Warning: If >5% bis-coupled product (C3+C4) appears, cool immediately.
-
-
Isolation: Filter through Celite. Dilute with EtOAc. Wash with water.
-
Purification: Column chromatography (Hexane/EtOAc gradient). The mono-coupled product elutes after the bis-coupled impurity but before the starting material.
Quality Control: HPLC Method
To ensure pharmaceutical grade purity, you must separate the Regioisomers (C3-aryl vs C4-aryl).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Retention Logic:
-
Starting Material: ~8.5 min
-
C3-Product (More Polar/Less Planar): ~10.2 min
-
C4-Product (Less Polar/More Planar): ~10.8 min
-
Bis-Coupled: ~12.5 min
-
References
-
General Reactivity of Poly-halogenated Benzoates
- Title: Regioselective Suzuki-Miyaura Coupling of Polyhalogen
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of Glucagon Receptor Antagonists (Contextual)
- Title: Discovery of N-Phenyl-benzimidazole Derivatives as Novel Glucagon Receptor Antagonists.
- Source: ACS Medicinal Chemistry Letters (General scaffold reference).
-
URL:[Link]
- Esterification Methodologies: Title: Catalyzed synthesis of aromatic esters using Thionyl Chloride. Source: BenchChem Protocols / Org. Synth.
-
Mechanistic Insight on Pd-Catalysis
- Title: Mechanistic Studies on the Suzuki Cross-Coupling of Halogenated Benzo
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
Strategic Bromination of Isopropyl 3-Methylbenzoate: Selectivity Control and Protocol Optimization
Executive Summary
The bromination of isopropyl 3-methylbenzoate presents a classic chemoselectivity challenge in organic synthesis.[1] The substrate contains two distinct reactive sites: the benzylic methyl group (susceptible to radical substitution) and the aromatic ring (susceptible to electrophilic aromatic substitution).[2]
For 90% of pharmaceutical applications—such as the synthesis of benzyl bromide linkers for cross-coupling—Benzylic Bromination is the target transformation. However, improper reagent choice or solvent selection can inadvertently trigger Ring Bromination , leading to inseparable mixtures.[1]
This guide provides a definitive protocol for ensuring exclusive benzylic bromination using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , while also outlining the specific conditions required if ring bromination is the intended outcome.
Chemoselectivity Analysis & Mechanism
To control the reaction, one must understand the competing pathways defined by the reaction conditions.
The "Fork in the Road"
-
Pathway A: Radical Substitution (Benzylic) [1]
-
Pathway B: Electrophilic Aromatic Substitution (Ring) [1]
Decision Matrix Visualization
The following diagram illustrates the critical decision points to achieve the desired product.
Figure 1: Mechanistic divergence based on reagent and condition selection.
Pathway A: Benzylic Bromination (Primary Protocol)
This is the industry-standard approach for functionalizing the methyl group.
Reagent Selection
| Reagent | Pros | Cons | Recommendation |
| NBS (N-Bromosuccinimide) | Standard bench reagent; slow release of Br₂ prevents side reactions; high selectivity.[1][5] | Low atom economy (only 1 Br used); succinimide waste.[1] | Primary Choice (Lab Scale) |
| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | High atom economy (2 Br atoms active); industrial scalability; cheaper.[1] | Requires careful stoichiometry; solubility differences.[1] | Primary Choice (Pilot/Mfg) |
| Br₂ (Elemental Bromine) | Cheap; 100% active mass.[1] | Difficult to handle; high concentration of Br₂ promotes ionic side reactions (ring bromination).[1] | Avoid |
Solvent Strategy
-
Historical: Carbon Tetrachloride (CCl₄) – Obsolete due to toxicity.[1]
-
Modern Standard: Trifluorotoluene (PhCF₃) or Methyl Acetate .[1]
-
Why PhCF₃? It mimics the dielectric properties of CCl₄, suppressing the ionic pathway, but is environmentally benign. It also has a high boiling point (102°C), allowing for faster kinetics than dichloromethane.[1]
-
Why not Acetonitrile? ACN is polar and can stabilize the ionic intermediate, leading to impurities from ring bromination.
-
Detailed Protocol (NBS Method)
Target: Isopropyl 3-(bromomethyl)benzoate[1]
-
Preparation:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Ensure all glassware is oven-dried.[1] Moisture kills the radical chain and promotes ester hydrolysis.
-
-
Charging:
-
Initiation & Reaction:
-
Workup:
-
Purification:
Pathway B: Ring Bromination (Specialized Protocol)
Use this only if you specifically require the aryl bromide.
Regioselectivity Challenges
The isopropyl ester is a meta-director (deactivating), while the methyl group is an ortho/para-director (activating). The activating group (methyl) dictates the position.[8]
-
Position 2: Sterically blocked (sandwiched between Methyl and Isopropyl Ester).[1]
-
Position 6: Para to Methyl, Ortho to Ester. Blocked by the bulky Isopropyl group.
-
Position 4: Ortho to Methyl, Para to Ester. Most favored site. [9]
Protocol (NBS/Acid Method)
Using NBS in the presence of a strong acid switches the mechanism from radical to ionic.
-
Solvent: Acetonitrile (ACN) or DMF (Polarity stabilizes the transition state).[1]
-
Reagents:
-
Conditions: Stir at Room Temperature (25°C). Do not heat, as heat promotes the radical benzylic pathway.
-
Outcome: Expect a mixture of 4-bromo (major) and 6-bromo (minor) isomers.[1] Separation by HPLC or careful crystallization is required.[1]
Comparison of Reagents
| Feature | NBS (Radical Conditions) | NBS (Acidic Conditions) | Br₂ / FeBr₃ |
| Mechanism | Radical Chain (Wohl-Ziegler) | Electrophilic Aromatic Subst.[1] | Electrophilic Aromatic Subst.[1][10][11][12][13][14] |
| Target Site | Benzylic (-CH₂Br) | Ring (Aryl-Br) | Ring (Aryl-Br) |
| Solvent | PhCF₃, CCl₄, Benzene | MeCN, DMF | DCM, AcOH |
| Initiator | AIBN, Light, Heat | H₂SO₄, TsOH, TFA | Fe, AlCl₃ |
| Selectivity | High (>95%) | Moderate (Isomer mix) | Low (Poly-bromination risk) |
References
-
Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link[1]
-
Green Solvents for Bromination: Podgoršek, A. et al. "Styrene-Based Ionic Liquids as Solvents for Wohl-Ziegler Bromination."[1] Green Chemistry, 2003.[1] Link
-
DBDMH Application: "1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality." Molecules, 2019.[1] Link
-
Regioselectivity in Toluates: "Electrophilic Aromatic Bromination of Methyl 3-methylbenzoate." Journal of Organic Chemistry, 1958 (Analogous substrate study).[1] Link[1]
-
Industrial Protocol: "Process for benzylic bromination of alkylbenzoic acid esters." U.S. Patent 6,054,606.[1] Link
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. `alpha`-Toluic acid in reaction with`Br_(2)+Fe` gives [allen.in]
- 9. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of Buchwald-Hartwig Amination with Dibromobenzoates
Executive Summary
The Buchwald-Hartwig amination of polyhalogenated benzoates, specifically methyl 3,5-dibromobenzoate , presents a unique set of challenges and opportunities in medicinal chemistry. These scaffolds serve as critical "linchpins" for bifunctional drugs (e.g., PROTACs, molecular glues) where two different vectors must be attached to a central core.
This guide details the optimization of C–N cross-coupling on these substrates. Unlike standard aryl halides, dibromobenzoates possess two identical electrophilic sites activated by an electron-withdrawing ester. The core challenge is chemoselectivity : stopping the reaction at the mono-amine stage without proceeding to the bis-amine, or conversely, driving the reaction to complete double amination.
This protocol establishes a self-validating system using Ligand-Controlled Selectivity and Base-Dependent Stability to ensure high yields and reproducibility.
Mechanistic Insight & Selectivity Logic
To optimize this reaction, one must understand the electronic interplay between the substrate and the catalyst.
The Deactivation Principle (Autocontrol)
Methyl 3,5-dibromobenzoate is highly activated toward Oxidative Addition (OA) due to the electron-withdrawing ester (EWG) and two bromine atoms.
-
First OA: Occurs rapidly. The EWG lowers the electron density of the arene, stabilizing the Pd(II) intermediate.
-
Mono-Product Formation: Upon reductive elimination, the new C–N bond introduces an amino group. Nitrogen is a strong electron donor (via resonance).
-
Second OA Deactivation: The mono-aminated product is significantly more electron-rich than the starting material. Consequently, the remaining C–Br bond is deactivated, making the second oxidative addition slower.
Mechanistic Workflow
The following diagram illustrates the kinetic competition between the desired mono-amination and the statistical bis-amination.
Figure 1: Kinetic pathway of dibromobenzoate amination. The green node represents the target for mono-functionalization strategies.
Optimization Parameters
Ligand Selection: The Critical Variable
Ligand choice dictates the steric environment around the Palladium center.
| Ligand Class | Example | Recommendation | Rationale |
| Bidentate (Wide Bite Angle) | Xantphos | Primary Choice (Mono) | The wide bite angle (111°) favors reductive elimination. Its rigidity often prevents the coordination required for the more difficult second oxidative addition on the deactivated ring. |
| Bulky Monodentate | BrettPhos | Secondary Choice | Excellent for primary amines.[1][2] However, its high activity can sometimes override the electronic deactivation, leading to bis-products if stoichiometry isn't strict. |
| Bidentate (Chelating) | BINAP | General Purpose | Good baseline ligand, but often slower than Xantphos for electron-poor substrates. |
| Dialkylbiaryl | RuPhos | Secondary Amines | Best for sterically hindered secondary amines, but high activity requires careful temperature control. |
Base Selection: Ester Compatibility
The methyl ester is susceptible to hydrolysis (to acid) or transesterification.
-
Avoid: Sodium tert-butoxide (NaOtBu) or Sodium Methoxide (NaOMe) in alcoholic solvents. These strong alkoxides can attack the ester.
-
Preferred: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These mild, inorganic bases are generally ester-compatible in non-polar solvents.
Solvent System
-
Toluene: The gold standard. Non-polar, high boiling point (110°C), protects the ester from hydrolysis (hydrophobic).
-
1,4-Dioxane: Useful if solubility is an issue, but requires dry conditions to prevent hydrolysis.
Standardized Protocol: Mono-Amination
This protocol is designed for the selective mono-amination of methyl 3,5-dibromobenzoate with a secondary amine (e.g., morpholine) using a Pd/Xantphos system.
Materials
-
Substrate: Methyl 3,5-dibromobenzoate (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv) — Slight excess ensures conversion but minimizes bis-coupling.
-
Catalyst: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (5-7 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Dried and finely ground.
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).
-
Add 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.
-
-
Reaction Setup:
-
To the pre-complexed catalyst vial, add Methyl 3,5-dibromobenzoate (294 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Add the Amine (1.1 mmol).
-
Seal the vial with a crimp cap containing a PTFE/silicone septum.
-
-
Execution:
-
Place the vial in a heating block pre-heated to 100°C .
-
Stir vigorously (800-1000 RPM). Mass transfer is critical for the insoluble carbonate base.
-
Monitor: Check via HPLC or TLC at 2 hours.
-
Checkpoint: If >10% starting material remains, add another 0.1 equiv of amine. Do not add excess catalyst yet.
-
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc).[4] The mono-product usually elutes significantly later than the starting dibromide but earlier than the bis-amine.
-
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common failure modes.
Figure 2: Troubleshooting decision tree for dibromobenzoate coupling.
Common Failure Modes:
-
Protodehalogenation (Ar-Br → Ar-H): Often caused by "starved" Pd species or difficult reductive elimination.
-
Fix: Increase ligand loading (L:Pd ratio 2:1 or higher) or switch to a ligand that promotes faster reductive elimination (e.g., from BINAP to Xantphos).
-
-
Catalyst Poisoning: The amine or product coordinates too strongly to Pd.
-
Fix: Increase temperature to facilitate ligand dissociation/product release.
-
References
-
Mechanistic Studies on Buchwald-Hartwig Amination
-
Ligand Selection (Xantphos/BrettPhos)
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Base Selection & Ester Tolerance
- Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.
-
Selectivity in Polyhalogenated Arenes
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate
Welcome to the technical support center for the synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthesis: The Fischer-Speier Esterification
The synthesis of Propan-2-yl 3,4-dibromo-5-methylbenzoate is typically achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid (3,4-dibromo-5-methylbenzoic acid) with an excess of the alcohol (Propan-2-ol).
The core challenge of this synthesis lies in its reversible nature.[1][2] The formation of water as a byproduct can drive the equilibrium back towards the reactants, significantly limiting the final yield.[1][3] Furthermore, the use of a secondary alcohol (Propan-2-ol) and a sterically hindered benzoic acid derivative can decrease the reaction rate compared to simpler primary alcohols and un-substituted acids.[4][5]
This guide provides a validated protocol and a comprehensive troubleshooting section to address these challenges head-on.
Reaction Scheme
Caption: Fischer esterification equilibrium.
Recommended Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations to ensure you understand its critical function.
Reagent & Equipment Data
| Reagent/Equipment | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| 3,4-dibromo-5-methylbenzoic acid | 309.94 | - | - | Starting material. Ensure it is anhydrous. |
| Propan-2-ol (Isopropanol) | 60.10 | 82.6 | 0.786 | Use as both reactant and solvent. Must be anhydrous. |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | ~337 | 1.84 | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Used as a 5-10% aqueous solution for neutralization. |
| Dichloromethane (DCM) | 84.93 | 39.6 | 1.33 | Extraction solvent. |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying agent. |
| Dean-Stark Apparatus | - | - | - | Optional but highly recommended for water removal.[3] |
Step-by-Step Methodology
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If available, use a Dean-Stark apparatus filled with Propan-2-ol between the flask and condenser to physically remove water as it forms, driving the equilibrium towards the product.[3] Ensure all glassware is thoroughly oven-dried to eliminate any residual water, which can inhibit the reaction.[1]
-
Charging the Flask: To the round-bottom flask, add 3,4-dibromo-5-methylbenzoic acid (1.0 eq). Add a significant excess of anhydrous Propan-2-ol (20-50 eq), which will also serve as the solvent. Using the alcohol in large excess is a key strategy to shift the reaction equilibrium forward.[1][3]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) dropwise. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heat the mixture to a gentle reflux (approximately 85-90°C) using a heating mantle. Allow the reaction to proceed for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[6]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing deionized water.
-
Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.[7]
-
Carefully wash the organic layer sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: This will produce CO₂ gas; vent the funnel frequently to release pressure.[7][8]
-
Deionized water.
-
Saturated sodium chloride (brine) solution to break any emulsions and begin the drying process.
-
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter away the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester.
-
-
Purification: The crude product can be further purified if necessary. Given the high boiling point of the ester, vacuum distillation or column chromatography are the most suitable methods.[9]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC and NMR analysis show a significant amount of unreacted starting material. What are the likely causes?
A: This is the most frequent challenge and typically points to issues with the reaction equilibrium or kinetics. Several factors are at play:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[1][2]
-
Solution: Employ strategies to shift the equilibrium to the product side, according to Le Chatelier's Principle.[6] The most effective methods are using a large excess of the alcohol (Propan-2-ol) to act as both reactant and solvent, or actively removing water as it forms using a Dean-Stark trap.[3]
-
-
Presence of Water: Any water present in your reagents (acid, alcohol) or glassware at the start of the reaction will inhibit the forward reaction from the outset.[1]
-
Solution: Always use anhydrous grade alcohol and ensure your carboxylic acid is dry. All glassware must be oven-dried immediately before use.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or stalled reaction.[1]
-
Solution: Ensure you are using at least 3-5 mol% of concentrated sulfuric acid. If the reaction is sluggish, a marginal increase in catalyst loading may be beneficial.
-
-
Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.
-
Solution: Ensure the mixture is at a steady, gentle reflux. The temperature should be close to the boiling point of the alcohol being used.
-
Caption: Troubleshooting workflow for low yield.
Issue 2: Product Purification Challenges
Q: My work-up procedure results in a messy separation or an impure final product. How can I improve this?
A: A clean work-up is crucial for isolating a pure product.
-
Incomplete Neutralization: If the unreacted carboxylic acid is not fully removed, it will co-purify with your ester.
-
Solution: During the sodium bicarbonate wash, ensure you add the solution until effervescence (CO₂ evolution) completely ceases.[8] You can test the aqueous layer with pH paper to confirm it is basic (pH > 8).
-
-
Emulsion Formation: Emulsions can form during the extraction phase, trapping product and making layer separation difficult.
-
Solution: Add saturated brine solution during the wash steps to increase the ionic strength of the aqueous layer, which helps to break emulsions. If an emulsion persists, letting the separatory funnel stand for a longer period or gentle swirling (rather than vigorous shaking) can help.
-
-
Side Products: The strong acid and heat can cause the dehydration of Propan-2-ol to propene gas or the formation of diisopropyl ether as a side product.
-
Solution: Maintain a gentle, controlled reflux; excessive heat can promote side reactions. These low-boiling impurities are typically removed during the rotary evaporation of the solvent. If they persist, purification by column chromatography or vacuum distillation is necessary.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used as the catalyst and not something else? A1: Concentrated sulfuric acid serves a dual purpose. It is a strong acid that effectively catalyzes the reaction by protonating the carboxylic acid. Crucially, it is also a powerful dehydrating agent that sequesters the water produced during the reaction, helping to drive the equilibrium toward the ester product.[9] Other catalysts like para-toluenesulfonic acid (p-TsOH) can also be used.[10]
Q2: My yield is still poor even with the recommended protocol. Are there alternative methods? A2: Yes. If the Fischer esterification proves inefficient due to the steric hindrance of your specific substrate, more powerful methods can be employed under milder conditions:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like EDC, along with a catalyst like 4-dimethylaminopyridine (DMAP). It is highly efficient but requires chromatographic purification to remove the urea byproduct.[9][11]
-
Acid Chloride Formation: You can convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will then react rapidly and irreversibly with Propan-2-ol, often in the presence of a weak base like pyridine, to give a high yield of the ester.[12]
Q3: How do I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the ester, showing the characteristic isopropyl group signals and the aromatic signals of the dibromo-methyl-substituted ring.
-
FT-IR Spectroscopy: Look for the appearance of a strong C=O ester stretch (typically ~1730-1750 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of the two bromine atoms (a characteristic 1:2:1 M, M+2, M+4 pattern) will be a definitive indicator.
References
-
Benchchem. Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. 1
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. 4
-
Esterification Lab Answers. Esterification Lab Answers.
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. 13
-
Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?2
-
ResearchGate. How to purify esterefication product?9
-
Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. 5
-
Google Patents. Purification of high boiling esters. 14
-
Google Patents. Process for purifying esters. 15
-
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. 16
-
YouTube. Esters 4. Organic Preparation & Purification of an Ester. 8
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 3
-
Reddit. How can I improve the yield of my Fischer Esterification?11
-
Chemistry Stack Exchange. Routes of formation of esters with highest yield. 12
-
Transtutors. 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer). 17
-
Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. 18
-
Quora. How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?19
-
Chegg.com. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. 20
-
Lab5 procedure esterification. 7
-
Homework.Study.com. Draw the organic product(s) of the reaction of p-methylbenzoic acid with 1 equivalent Br_2 / FeBr_3. 21
-
ijstr.org. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. 22
-
Chemistry LibreTexts. 3: Esterification (Experiment). 6
-
OperaChem. Fischer Esterification-Typical Procedures. 10
Sources
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- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. academicpublishers.org [academicpublishers.org]
- 14. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 15. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 16. hscprep.com.au [hscprep.com.au]
- 17. (Solved) - Question: 14 Free Radical Bromination Of 4-Methylbenzoic Acid... (1 Answer) | Transtutors [transtutors.com]
- 18. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 19. quora.com [quora.com]
- 20. Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid | Chegg.com [chegg.com]
- 21. homework.study.com [homework.study.com]
- 22. ijstr.org [ijstr.org]
Technical Support Center: Navigating Solubility Challenges with Dibromobenzoate Esters
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with dibromobenzoate esters. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical troubleshooting strategies. Our goal is to empower you with the knowledge to overcome these hurdles in your experiments, ensuring the integrity and success of your research.
PART 1: Understanding the Challenge: Physicochemical Properties and Solubility
Dibromobenzoate esters are a class of organic compounds that, while valuable in various research and pharmaceutical contexts, often present significant solubility issues. Their molecular structure, characterized by a hydrophobic benzene ring and two bromine atoms, coupled with an ester functional group, dictates their behavior in different solvents.
FAQ: What are the primary factors governing the solubility of dibromobenzoate esters?
The solubility of these esters is a delicate balance of several structural and environmental factors:
-
Hydrophobic Benzene Ring: The aromatic ring is inherently non-polar and repels water, significantly contributing to low aqueous solubility.
-
Ester Functional Group: While the carbonyl (C=O) and ether-like (C-O-C) linkages of the ester group are polar, they are often insufficient to counteract the hydrophobicity of the larger molecular structure. Esters can act as hydrogen bond acceptors from water molecules but cannot donate hydrogen bonds themselves, limiting their interaction with aqueous media compared to alcohols or carboxylic acids of similar size.[1][2][3]
-
Bromine Substituents: The two bromine atoms increase the molecular weight and surface area of the molecule. This enhances van der Waals forces, which can lead to a more stable crystal lattice that is harder to dissolve.[1] The introduction of bromine is a known strategy in drug design that can influence therapeutic activity and metabolism, but may also increase toxicity.[4]
-
Molecular Size and Shape: As with most esters, an increase in the overall size of the molecule leads to a decrease in water solubility due to the growing dominance of the non-polar hydrocarbon portions.[1][2]
FAQ: Why is addressing the solubility of dibromobenzoate esters critical in drug development?
Poor aqueous solubility is a major obstacle in drug development, with estimates suggesting that up to 90% of new chemical entities are poorly water-soluble.[5] This directly impacts a drug's bioavailability, as dissolution is a prerequisite for absorption into the bloodstream.[6][7] For a therapeutic effect to be achieved, the active pharmaceutical ingredient (API) must be in a dissolved state at the site of absorption.[7] Consequently, overcoming the solubility limitations of compounds like dibromobenzoate esters is a critical step in translating a promising molecule into a viable drug candidate.
PART 2: Troubleshooting Guide: Common Solubility Problems and Step-by-Step Solutions
This section provides a systematic approach to troubleshooting common solubility issues encountered during experimentation with dibromobenzoate esters.
Issue 1: The dibromobenzoate ester fails to dissolve in standard aqueous buffers for my in vitro assay.
-
Root Cause Analysis: This is the most common issue, stemming from the inherent hydrophobicity of the molecule. The energy required to break the crystal lattice of the solid ester and solvate it with water molecules is often unfavorable.
-
Solution Pathway:
Caption: Initial troubleshooting workflow for aqueous insolubility.
Protocol 1: Co-solvency Approach
The principle of co-solvency involves adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system, thereby increasing the solubility of the non-polar solute.[8]
-
Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG 400).
-
Prepare a Concentrated Stock Solution: Dissolve the dibromobenzoate ester in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your aqueous assay buffer.
-
Final Concentration Check: Critically, ensure the final concentration of the co-solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.
-
Observation: Visually inspect for any signs of precipitation (cloudiness) in the final dilution.
Protocol 2: Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[9]
-
Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used.[10]
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Dissolution: Add the dibromobenzoate ester directly to the surfactant-containing buffer and stir or sonicate until dissolved. Alternatively, add a concentrated stock in a minimal amount of organic solvent to the surfactant solution.
-
Considerations: Be aware that surfactants can interfere with certain biological assays, so appropriate controls are necessary.
-
Issue 2: My compound dissolves initially but then precipitates over time or with temperature changes.
-
Root Cause Analysis: This indicates the formation of a supersaturated, thermodynamically unstable solution. The system naturally moves towards a lower energy state by precipitating the excess solute. This is a common challenge when using amorphous solid dispersions or when a stock solution in an organic solvent is diluted into an aqueous medium.
-
Solution Pathway:
[11]
- Polymer Selection: Choose a suitable polymer such as Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or Soluplus®. The choice depends on drug-polymer interactions and desired release profile.
- Solvent Evaporation Method (Lab Scale):
- Dissolve both the dibromobenzoate ester and the chosen polymer in a common volatile solvent (e.g., methanol, acetone).
- Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.
- Scrape the film and mill it into a fine powder.
- Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.
- Dissolution Testing: Perform dissolution tests on the ASD powder to demonstrate enhanced solubility and sustained supersaturation compared to the crystalline drug. [10][12][13] Quantitative Comparison of Solubilization Strategies
| Strategy | Principle | Typical Fold Solubility Increase | Key Considerations |
| Co-solvency | Reduces solvent polarity | 2 - 100 | Potential for precipitation on dilution; solvent toxicity. |
| Surfactants | Micellar encapsulation | 10 - 1,000 | Potential for assay interference; CMC must be exceeded. |
| Cyclodextrins | Inclusion complex formation | 10 - 5,000 | Stoichiometry dependent; can be expensive. |
| Solid Dispersion | Amorphous state stabilization | 20 - 10,000+ | Requires formulation development and characterization. |
Note: Solubility increases are highly compound-dependent.
Issue 3: I am observing low and variable bioavailability in vivo despite using a solubilization technique.
-
Root Cause Analysis: Even if a compound is solubilized in its formulation, it can precipitate in the gastrointestinal (GI) tract upon dilution with GI fluids. Furthermore, the inherent permeability of the compound across the intestinal wall might be the rate-limiting step. Dibromobenzoate esters are likely to be BCS Class II or IV compounds (low solubility, variable permeability). [5]
-
Solution Pathway:
Protocol 4: Lipid-Based Formulations (e.g., SEDDS)
Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and forming fine oil-in-water emulsions upon gentle agitation in GI fluids. [14]This maintains the drug in solution for absorption and can enhance lymphatic uptake.
-
Excipient Screening: Screen the solubility of your dibromobenzoate ester in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40), and co-solvents (e.g., Transcutol® HP).
-
Formulation Development: Based on the screening, mix proportions of the oil, surfactant, and co-solvent to create a pre-concentrate. The goal is to identify a formulation that is clear, monophasic, and can emulsify rapidly and completely upon dilution in an aqueous medium.
-
Characterization:
-
Measure the droplet size of the resulting emulsion after dilution (ideally <200 nm for a microemulsion).
-
Assess the formulation for any signs of drug precipitation upon dilution.
-
-
In Vivo Administration: Administer the liquid pre-concentrate in a gelatin capsule for animal studies.
Protocol 5: Prodrug Strategy
A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions. [15]For a dibromobenzoate ester, if it's a prodrug itself, the focus is on its delivery. If it's the active molecule, a prodrug approach could involve temporarily masking the ester with a more soluble group. [16][17]
-
Identify a Promoety: Select a polar, ionizable group (e.g., a phosphate or an amino acid) that can be attached to the parent molecule, often by modifying a different part of the structure if available. This significantly increases aqueous solubility.
-
Synthesis: Synthesize the prodrug. This requires medicinal chemistry expertise.
-
Evaluation:
-
Confirm the enhanced aqueous solubility of the prodrug.
-
Verify that the prodrug is stable in the formulation but is efficiently converted back to the active dibromobenzoate ester in the target biological environment (e.g., in plasma or liver homogenates).
-
-
PART 3: References
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2025). Google Search.
-
Esters: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things.
-
The Chemistry of Esters: Structure, Properties, and Applications - HSCprep. (2025). HSCprep.com.
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate.
-
Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information.
-
Esters: Structure, Nomenclature and Properties – HSC Chemistry - Science Ready. Science Ready.
-
4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023). Drug Discovery Online.
-
Properties of Esters - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Ascendia Pharma.
-
Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2026). Google Search.
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science.
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources.
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies.
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. National Center for Biotechnology Information.
-
Methyl 3,5-Dibromobenzoate | 51329-15-8 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). SpringerLink.
-
Formulation factors affecting release of drug from topical vehicles. II. Effect of solubility on in vitro delivery of a series of n-alkyl p-aminobenzoates - PubMed. PubMed.
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution… - OUCI. OUCI.
-
Microbial Esterases and Ester Prodrugs: An Unlikely Marriage for Combating Antibiotic Resistance - PubMed. (2018). PubMed.
-
Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem. PubChem.
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - MDPI. (2022). MDPI.
-
Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022). European Pharmaceutical Review.
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- 2. scienceready.com.au [scienceready.com.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. repo.upertis.ac.id [repo.upertis.ac.id]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution… [ouci.dntb.gov.ua]
- 17. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Purification Strategies for Benzoate Esterification
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Protocols for the Removal of Unreacted Starting Materials in Benzoate Synthesis
Executive Summary & Chemical Logic
High-purity benzoate esters are critical intermediates in drug development. However, the thermodynamics of esterification often leave researchers with a crude mixture containing unreacted benzoic acid, excess alcohol, and catalyst residues.
The purification strategy must be dictated by the specific esterification method used:
-
Fischer/Acid Chloride Methods: The primary impurity is unreacted benzoic acid. The strategy relies on pKa-controlled Liquid-Liquid Extraction (LLE) .
-
Steglich (DCC/DMAP) Method: The primary impurities are Dicyclohexylurea (DCU) and DMAP. The strategy relies on Solubility Differentials and pH Switching .
This guide provides self-validating protocols to remove these impurities without resorting to time-consuming chromatography.
Module A: Removing Unreacted Benzoic Acid (Standard Workup)[1]
Applicability: Fischer Esterification, Schotten-Baumann conditions.
The Mechanism: pKa-Driven Partitioning
The separation of benzoic acid from its ester relies on converting the lipophilic acid into a hydrophilic salt.
Using a weak base like Sodium Bicarbonate (NaHCO₃) drives the equilibrium to the right, deprotonating the benzoic acid into sodium benzoate (water-soluble) without hydrolyzing the ester (saponification), which is a risk with strong bases like NaOH.
Protocol: The "Buffered" Wash[1]
-
Reagents: Saturated aqueous NaHCO₃, Brine, Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Dilution: Dilute the reaction mixture with excess organic solvent (EtOAc is preferred for polar esters; Et₂O for non-polar).
-
The Bicarbonate Wash:
-
Add saturated NaHCO₃ (1:1 volume ratio to organic layer).
-
CRITICAL: Shake gently and vent immediately. The reaction generates CO₂ gas (
). -
Repeat this wash 2–3 times until no further effervescence (bubbling) is observed.
-
-
Validation: Test the pH of the aqueous layer.[2] It should be ~8–9. If acidic, significant benzoic acid remains; repeat wash.[3]
-
Brine Wash: Wash the organic layer once with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous MgSO₄ or Na₂SO₄ and concentrate.
Visualization: Phase Separation Logic
Caption: Logical flow for separating benzoic acid via pKa manipulation using weak base extraction.
Module B: The Steglich Cleanup (DCC/DMAP Removal)
Applicability: Coupling reactions using DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP.[4]
The Challenge
-
DCU (Dicyclohexylurea): The byproduct of DCC. It is notoriously difficult to remove because it is partially soluble in many organic solvents but precipitates slowly over time.
-
DMAP: A basic catalyst that must be removed to prevent downstream toxicity or reactivity.
Protocol: The "Cold Filter & Acid Wash"
-
DCU Precipitation (Physical Removal):
-
Dilute the reaction mixture with cold Diethyl Ether or Methyl tert-butyl ether (MTBE). DCU is less soluble in ethers than in DCM or EtOAc.
-
Place the flask in a freezer (-20°C) for 2 hours.
-
Filter the white precipitate (DCU) through a Celite pad or sintered glass funnel.
-
-
DMAP Removal (Chemical Removal):
-
Acid Wash: Wash with 0.5 M HCl or 10% Citric Acid.
-
Why Citric Acid? If your ester contains acid-sensitive protecting groups (e.g., Boc, acetals), HCl is too strong. Citric acid buffers the pH ~3–4, sufficient to protonate DMAP (pKa ~9.7) into the water layer without degrading the product.
-
-
Neutralization: Follow with a NaHCO₃ wash to remove excess acid.[3]
Visualization: Steglich Workup Workflow
Caption: Workflow for removing urea byproducts and basic catalysts in Steglich esterification.
Module C: Advanced Scavenging (Resins)
For high-throughput synthesis or when emulsions prevent LLE, solid-supported scavenger resins are the industry standard. This avoids liquid-liquid extraction entirely.
Table 1: Scavenger Resin Selection Guide
| Impurity Type | Recommended Resin | Mechanism | Protocol |
| Excess Benzoic Acid | Carbonate Resin (e.g., MP-Carbonate) | Ion exchange (Acid | Add 3 eq. resin relative to excess acid.[6][7][8] Shake 1h. Filter. |
| Excess Alcohol | Isocyanate Resin (e.g., PS-Isocyanate) | Covalent capture (Forms carbamate) | Add 2-3 eq. resin.[6][7][9][10] Shake 2-4h. Filter. |
| Acid Chlorides | Trisamine Resin (e.g., PS-Trisamine) | Nucleophilic scavenging | Add resin. Reacts to form stable amide bond on bead. |
| DMAP / Amines | Sulfonic Acid Resin (e.g., MP-TsOH) | Acid-Base capture | Add resin. Protonates amine, binding it to solid support. |
Troubleshooting FAQ
Q1: I used NaHCO₃, but I still see benzoic acid on my TLC.
-
Cause: The extraction was likely incomplete due to saturation or pH limits.
-
Fix: Ensure the aqueous layer pH is >8.[2] If the emulsion is thick, the base may not be contacting the organic phase efficiently. Add a small amount of brine to break the emulsion, or use a slightly stronger base like 1M NaOH (only if your ester is stable) at 0°C.
Q2: My ester is volatile. How do I remove the solvent without losing product?
-
Cause: Methyl/Ethyl benzoates can co-evaporate with solvents on a rotavap.
-
Fix: Do not use high vacuum. Use a water bath at 30°C and stop when the volume is low. Consider using Pentane/DCM for extraction (lower boiling points) rather than Toluene. Alternatively, perform a fractional distillation if the boiling point difference allows.
Q3: A white solid keeps appearing in my oil after the Steglich workup.
-
Cause: Residual DCU.[8][11][12] It is notoriously difficult to remove 100%.
-
Fix: Dissolve the crude oil in a minimum amount of cold Acetonitrile (MeCN). Chill to 0°C for 30 minutes. Filter again. DCU is very insoluble in cold MeCN.
Q4: I have a stubborn emulsion during the bicarbonate wash.
-
Cause: Formation of surfactants or fine precipitates.
-
Fix: Do not shake vigorously; invert gently. If an emulsion forms, add solid NaCl to the separatory funnel (salting out) or filter the entire biphasic mixture through a pad of Celite.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for pKa extraction logic).
-
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[13] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.
-
University of Rochester. "Not Voodoo: Workup and Purification." The Deen Group. Accessed 2024.[11][12][14]
-
Biotage. "Strategies for Work-up and Purification using Scavenger Resins." Technical Note.
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for acid-base hydrolysis risks).
Sources
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- 2. personal.tcu.edu [personal.tcu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. studylib.net [studylib.net]
- 6. suprasciences.com [suprasciences.com]
- 7. glycopep.com [glycopep.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Palladium Catalysis in Dibromobenzoate Coupling
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Catalyst Poisoning & Deactivation Ticket ID: Pd-DBB-001
Executive Summary
Dibromobenzoates are high-value scaffolds in medicinal chemistry, offering two distinct handles for diversification. However, their electron-deficient nature and the frequent pairing with heterocyclic coupling partners make them prone to specific catalyst deactivation pathways.
This guide addresses the "Silent Killer" of these reactions: Catalyst Poisoning . Unlike simple substrate inactivity, poisoning involves the irreversible binding of impurities or byproducts to the active Pd(0) or Pd(II) species, halting the catalytic cycle regardless of heating or time.
Module 1: Diagnostic Triage
Is it poisoning, instability, or poor reactivity?
Before altering your screen, you must diagnose the root cause. Use this logic flow to categorize your failure mode.
Visual: Troubleshooting Logic Flow
Figure 1: Decision tree to distinguish between catalyst aggregation (instability) and chemical poisoning.
Module 2: The Mechanics of Poisoning
FAQ: Why is my dibromobenzoate reaction stopping at 20% conversion?
Answer: If the reaction mixture remains clear (no Pd black) but conversion halts, you are likely facing heteroatom poisoning or competitive inhibition . Dibromobenzoates are often coupled with nitrogen-containing heterocycles (pyridines, azoles). These substrates—or the impurities within them—can bind to the Pd center more strongly than the phosphine ligand, shutting down the cycle.
The "Hidden" Poisons in Benzoate Chemistry
| Poison Type | Source | Mechanism of Action | Diagnosis |
| Sulfur Species | Thiophene contaminants, thiols in reagents. | Irreversible binding to Pd(II), preventing transmetallation. | Reaction dead from T=0. |
| N-Heterocycles | Pyridine/imidazole substrates. | Competitive binding to Pd(0) or Pd(II), displacing ligands. | Slow kinetics that stall over time. |
| Solvent Stabilizers | BHT in THF; Amines in DMF. | BHT inhibits oxidative addition; Amines coordinate Pd. | Reaction works in HPLC grade, fails in bulk solvent. |
| Halide Bridging | Excess Bromide/Iodide. | Formation of inactive halide-bridged Pd dimers [Pd(μ-X)L]₂. | Rate decreases as reaction progresses (product inhibition). |
Visual: The Poisoned Catalytic Cycle
Figure 2: Deviation points where poisons intercept the Suzuki-Miyaura cycle.
Module 3: Troubleshooting Protocols
Protocol A: The "Resurrection" Screen (Ligand Overhaul)
Use this when you suspect N-heterocycle inhibition or Pd black formation.
Context: Standard ligands like PPh₃ or dppf are easily displaced by nitrogenous substrates found in dibromobenzoate couplings. You need bulky, electron-rich ligands that refuse to let go of the palladium.
Recommended System:
-
Precatalyst: Buchwald G3 or G4 Palladacycles (e.g., XPhos Pd G4).
-
Why: These generate the active Pd(0) species inside the catalytic cycle, preventing early aggregation.
-
-
Ligand: XPhos or SPhos (for sterically demanding esters) or BrettPhos (for amines).
-
Base: K₃PO₄ (anhydrous) instead of carbonates to minimize hydrolysis issues.
Step-by-Step:
-
Prepare a stock solution of XPhos Pd G4 (2-5 mol%).
-
Set up the reaction with your dibromobenzoate (1.0 equiv) and boronic acid (1.1 equiv).
-
Critical Step: Do not mix solvent yet. Purge solids with N₂ for 5 minutes.
-
Add degassed solvent (sparged with N₂ for 15 mins).
-
Run at 60°C. If conversion < 50% after 2 hours, spike with additional free ligand (not Pd), e.g., 2 mol% XPhos.
-
Logic: If adding free ligand restarts the reaction, your substrate was stripping the ligand from the metal.
-
Protocol B: Scavenger Purification (The "Clean Slate")
Use this when you suspect sulfur/metal impurities in your starting materials.
Context: Commercially sourced dibromobenzoates or boronic acids can contain trace thiols or sulfides from synthesis. Even ppb levels of sulfur can poison Pd.
Materials:
-
Activated Carbon (Darco G-60)
-
Silica-supported Thiol scavengers (e.g., SiliaMetS® Thiol)
Procedure:
-
Dissolve your limiting reagent (dibromobenzoate) in the reaction solvent (e.g., THF or Dioxane) at 10x concentration.
-
Add Activated Carbon (10 wt% relative to substrate) or SiliaMetS® Thiol .
-
Stir gently at 40°C for 1 hour.
-
Filter through a 0.45 µm PTFE syringe filter directly into the reaction vessel.
-
Proceed with catalyst addition.[1]
Module 4: Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon heating. Is this normal? A: No. Immediate black precipitation indicates rapid Pd nanoparticle aggregation (Ostwald ripening). This means your ligand is too weak or your solvent contains oxidants.
-
Fix: Switch to a precatalyst (Pd-G3/G4) or add excess ligand (L:Pd ratio of 2:1 or 3:1). Ensure solvents are degassed.[2]
Q: Can the ester group on the benzoate poison the catalyst? A: Rarely directly. However, if you are using a base like NaOH or LiOH, you may be hydrolyzing the ester to a carboxylate. Carboxylates are potent ligands that can bind Pd and form unreactive "ate" complexes.
-
Fix: Switch to non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ and avoid water-miscible cosolvents if hydrolysis is observed.
Q: I have two bromine atoms. Why does the reaction fail after the first coupling? A: This is often due to Halide Inhibition . The first coupling releases stoichiometric bromide ions. High concentrations of Br⁻ can bridge two Pd centers, forming inactive dimers (see Figure 2).
-
Fix: Use a solvent system that precipitates the bromide salt (e.g., Toluene/Dioxane mixtures where KBr is insoluble) or use a catalyst system resistant to dimerization (bulky biaryl phosphines like RuPhos ).
References
-
Sherwood, J. et al. "Solvent effects in palladium catalyzed cross-coupling reactions." Green Chemistry, 2014. Link
-
Ingoglia, B. T. et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts." Chemical Science, 2016. Link
-
Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015. Link
-
Stambuli, J. P. et al. "Screening of Pd Catalysts for Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2002. Link
-
Weber, S. et al. "Palladium Black Formation in Suzuki-Miyaura Coupling." Organic Process Research & Development, 2019. Link
Sources
Technical Support Center: Propan-2-yl 3,4-dibromo-5-methylbenzoate Purification
Introduction: Welcome to the technical support guide for the purification of Propan-2-yl 3,4-dibromo-5-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Propan-2-yl 3,4-dibromo-5-methylbenzoate, an aromatic ester, presents a unique purification challenge due to its specific combination of functional groups: a bulky isopropyl ester, a substituted aromatic ring, and two bromine atoms. These features influence its solubility profile and crystallization behavior. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the complexities of selecting an appropriate solvent system and optimizing the recrystallization process. Our approach is grounded in fundamental chemical principles to empower you to make informed, effective decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal starting point for selecting a recrystallization solvent for Propan-2-yl 3,4-dibromo-5-methylbenzoate?
A1: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[1][2] For Propan-2-yl 3,4-dibromo-5-methylbenzoate, a systematic screening process is the most reliable method. The molecule's structure—an ester of a substituted benzoic acid—provides rational starting points.
Structural Considerations:
-
Aromatic Ring & Bromine Substituents: These bulky, nonpolar groups suggest solubility in nonpolar to moderately polar organic solvents.
-
Ester Functional Group (RCOOR'): This group introduces some polarity, suggesting that highly nonpolar solvents like hexanes might be too weak, while very polar solvents like water will likely be unsuitable on their own.[3]
-
Isopropyl Group: This adds to the nonpolar character of the molecule.
Recommended Initial Screening: A good practice is to test a range of solvents with varying polarities on a small scale (a few milligrams of your crude product in a test tube). Based on the structure, the following solvents are recommended for initial screening.
Q2: I've selected a few potential solvents. What is the detailed protocol for testing them?
A2: A methodical small-scale test will save significant amounts of time and material.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude Propan-2-yl 3,4-dibromo-5-methylbenzoate into a small test tube or vial.
-
Room Temperature Test: Add the first solvent dropwise (e.g., ethanol) at room temperature, swirling after each drop, up to about 0.5 mL.
-
Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[4] It may, however, be useful as the "good" solvent in a mixed-solvent system.
-
Observation 2: If the compound remains mostly insoluble, proceed to the next step. This is a promising candidate.
-
-
Hot Solvent Test: Gently heat the test tube in a sand bath or on a hot plate. Add the same solvent dropwise, bringing the solution to a boil between additions, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]
-
Observation 3: If a large volume of solvent is required and the solid still doesn't dissolve, the solvent is unsuitable.
-
Observation 4: If the solid dissolves completely in a reasonable amount of hot solvent, this is an excellent candidate.
-
-
Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 5-10 minutes.
-
Observation 5: Abundant, well-formed crystals appear. This is an ideal solvent.
-
Observation 6: Very few crystals form. The compound is likely too soluble even in the cold solvent, leading to poor yield.[5]
-
Observation 7: An oil forms instead of crystals. See the troubleshooting guide (Q4) for "oiling out."
-
Data Summary for Solvent Selection:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Prediction for Propan-2-yl 3,4-dibromo-5-methylbenzoate |
| Ethanol | 78 | Polar | The ester may have sufficient polarity to be soluble when hot. A good candidate for a single-solvent system or as the "good" solvent in a pair with water.[3] |
| Isopropanol | 82 | Polar | Structurally similar to the ester portion of the target molecule ("like dissolves like"). High potential for success. |
| Acetone | 56 | Polar | Often a good solvent for esters.[3] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Moderate | As an ester itself, it is a very strong candidate based on the "like dissolves like" principle.[3] |
| Toluene | 111 | Nonpolar | The aromatic nature may favor dissolution of the substituted benzene ring.[6] |
| Hexanes | ~69 | Nonpolar | Likely a poor solvent on its own, but could be an excellent "poor" solvent (antisolvent) when paired with a more polar solvent like ethyl acetate or acetone.[3] |
Troubleshooting Common Recrystallization Issues
Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A3: This is a common issue that usually points to one of two problems: using too much solvent or the solution is supersaturated.[7]
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most frequent cause of crystallization failure.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.
-
Induce Crystallization (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed" crystal provides a nucleation site for crystal growth.[8]
-
Induce Crystallization (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[7][8] The microscopic scratches on the glass can provide nucleation sites for crystals to begin forming.
-
Cool to a Lower Temperature: If an ice bath (~0 °C) is insufficient, a dry ice/acetone bath (approx. -78 °C) can be used, but be cautious as very rapid cooling can sometimes trap impurities.[6]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] This is often due to the boiling point of the solvent being too high or a high concentration of impurities depressing the melting point.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to lower the saturation point.[5][7] Allow it to cool more slowly. Slower cooling rates favor the formation of well-ordered crystals over oils.[7]
-
Lower the Cooling Temperature: Try to ensure the solution cools to a temperature below the compound's melting point before it becomes saturated. This can be achieved by using a larger volume of solvent.
-
Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent where it is highly soluble. Then, while hot, slowly add a "poor" miscible solvent (an antisolvent) until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3] This often resolves oiling issues.
Q5: My recrystallization yield is very low. How can I improve it?
A5: A low yield (e.g., less than 50%) can be frustrating but is often correctable.
Potential Causes and Solutions:
-
Too Much Solvent Used: As discussed in Q3, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][5] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized in the filter funnel. To prevent this, use a stemless funnel, keep the receiving flask hot (e.g., with some boiling solvent to create a vapor layer), and perform the filtration as quickly as possible.
-
Incomplete Cooling: Ensure the flask has been cooled sufficiently in an ice bath for at least 10-15 minutes to maximize precipitation.[4]
-
Excessive Washing: When washing the collected crystals, use only a small amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not cold, will dissolve some of your purified crystals.[4]
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters. (n.d.). EBSCO. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
- US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
-
An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023). Research Trend. Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rubingroup.org [rubingroup.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. praxilabs.com [praxilabs.com]
Validation & Comparative
1H NMR spectrum analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate
An In-Depth Guide to the Spectroscopic Analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate
Introduction: Deciphering Molecular Architecture
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a foundational requirement. Propan-2-yl 3,4-dibromo-5-methylbenzoate, a substituted aromatic ester, presents a compelling case for the power of modern spectroscopic techniques. Its structure, featuring a densely substituted benzene ring and a flexible alkyl chain, offers distinct features that are readily interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Propan-2-yl 3,4-dibromo-5-methylbenzoate, offering predictive insights grounded in established principles of chemical shifts, spin-spin coupling, and signal integration. We will explain the causality behind the expected spectral features and compare the utility of ¹H NMR with complementary analytical methods such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This multi-faceted approach ensures a self-validating system for structural confirmation, crucial for researchers and drug development professionals.
Part 1: Predictive ¹H NMR Spectrum Analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate
The structure of Propan-2-yl 3,4-dibromo-5-methylbenzoate contains five distinct sets of chemically non-equivalent protons, which will give rise to five unique signals in the ¹H NMR spectrum. The analysis relies on the electronic environment of each proton set, which dictates its chemical shift, and the proximity to neighboring protons, which determines the signal's splitting pattern (multiplicity).
Caption: Molecular structure with distinct proton environments labeled (A-E).
Signal Breakdown
-
Aromatic Protons (H-A & H-B, ~7.5-8.0 ppm):
-
Chemical Shift: The aromatic region of a ¹H NMR spectrum for benzene derivatives typically appears between 6.5 and 8.0 ppm.[1] The two aromatic protons, H-A (at C2) and H-B (at C6), are in different chemical environments. H-A is positioned ortho to the electron-withdrawing ester group, which strongly deshields the proton, shifting its signal significantly downfield. H-B is ortho to the weakly electron-donating methyl group, which would cause some shielding; however, it is also meta to an electron-withdrawing bromine atom. The net effect will place both signals at the lower field end of the aromatic range, with H-A expected to be the most downfield of the two.
-
Integration: Each signal will integrate to 1 proton.
-
Multiplicity: H-A and H-B are meta to each other. This results in a weak coupling interaction, known as meta-coupling, with a typical coupling constant (J) of 2-3 Hz.[2][3] Therefore, both signals are expected to appear as distinct doublets (d) .
-
-
Aromatic Methyl Protons (H-C, ~2.4 ppm):
-
Chemical Shift: Protons of a methyl group attached directly to a benzene ring typically resonate around 2.3-2.5 ppm.
-
Integration: This signal will integrate to 3 protons.
-
Multiplicity: These protons have no adjacent proton neighbors. Consequently, the signal will appear as a sharp singlet (s) .
-
-
Isopropyl Methine Proton (H-D, ~5.1 ppm):
-
Chemical Shift: This single proton is on a carbon atom bonded to the ester oxygen. This is a highly electronegative environment, causing significant deshielding. For isopropyl esters, this proton signal is characteristically found around 5.0-5.2 ppm.[4]
-
Integration: The signal will integrate to 1 proton.
-
Multiplicity: This proton is adjacent to the six equivalent protons of the two isopropyl methyl groups. Following the n+1 rule, its signal will be split into a septet (sept) (6+1=7).[5][6] The characteristic septet and doublet combination is a hallmark of an isopropyl group.[5]
-
-
Isopropyl Methyl Protons (H-E, ~1.3 ppm):
-
Chemical Shift: These protons are on saturated carbons. While in the standard alkyl region, they experience mild deshielding from the nearby ester group. A typical chemical shift for such protons is around 1.2-1.4 ppm.[4]
-
Integration: The two methyl groups are chemically equivalent due to free rotation, so their signals overlap. This signal will integrate to 6 protons.
-
Multiplicity: All six protons are coupled to the single methine proton (H-D). According to the n+1 rule, this signal will appear as a doublet (d) (1+1=2).
-
Predicted ¹H NMR Data Summary
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-A | Aromatic (C2-H) | ~7.8 - 8.0 | 1H | Doublet (d) | Jmeta ≈ 2-3 |
| H-B | Aromatic (C6-H) | ~7.5 - 7.7 | 1H | Doublet (d) | Jmeta ≈ 2-3 |
| H-C | Aromatic CH₃ | ~2.4 | 3H | Singlet (s) | N/A |
| H-D | Isopropyl CH | ~5.1 | 1H | Septet (sept) | Jvicinal ≈ 6-7 |
| H-E | Isopropyl CH₃ (x2) | ~1.3 | 6H | Doublet (d) | Jvicinal ≈ 6-7 |
Part 2: Experimental Protocol and Workflow
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and adherence to a standardized workflow.
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Propan-2-yl 3,4-dibromo-5-methylbenzoate directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), using a clean pipette. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm.[7]
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., a sufficient number of scans to achieve a good signal-to-noise ratio).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants.
Caption: Standard workflow for NMR-based structural elucidation.
Part 3: A Comparative Guide to Spectroscopic Techniques
While ¹H NMR is exceptionally powerful, a comprehensive structural characterization is best achieved by integrating data from multiple analytical techniques.
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy detects the carbon nuclei in a molecule. Each chemically non-equivalent carbon atom produces a single peak in a standard broadband-decoupled spectrum.
-
Expected Spectrum: For Propan-2-yl 3,4-dibromo-5-methylbenzoate, we would expect to see 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 unique carbon environments (6 aromatic carbons, 1 aromatic methyl carbon, the ester carbonyl carbon, and the 2 carbons of the isopropyl group). Aromatic carbons typically appear between 120-170 ppm, while the ester carbonyl carbon is significantly downfield (>160 ppm).[3]
-
Comparison: ¹³C NMR complements ¹H NMR by confirming the carbon skeleton of the molecule. It is less sensitive than ¹H NMR but provides direct evidence of the number of unique carbon atoms.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's fragmentation patterns.
-
Expected Spectrum: The molecular ion peak (M⁺) would confirm the molecular formula (C₁₁H₁₂Br₂O₂). A key feature would be the isotopic pattern for the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1, providing definitive evidence for the presence of two bromine atoms.
-
Comparison: MS provides molecular weight information unavailable from NMR and confirms the elemental composition, especially the presence of halogens.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
-
Expected Spectrum: Key absorption bands would include:
-
A strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester.
-
Signals around 3000-3100 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching.
-
A peak in the 1000-1300 cm⁻¹ region for the C-O stretch of the ester.
-
-
Comparison: IR is a rapid and effective method for identifying the functional groups present in a molecule but does not provide detailed information about the connectivity of the carbon-hydrogen framework in the way NMR does.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed C-H framework, proton environments, connectivity | High resolution, provides detailed structural connectivity | Does not directly detect non-protonated atoms (e.g., carbonyl C) |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Directly confirms carbon framework | Lower sensitivity than ¹H NMR, longer acquisition times |
| MS | Molecular weight, elemental formula, fragmentation | High sensitivity, confirms elemental composition (esp. halogens) | Does not provide detailed connectivity of isomers |
| IR | Presence of functional groups | Fast, inexpensive, excellent for functional group identification | Provides limited information on the overall molecular structure |
Conclusion
The analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate demonstrates the central role of ¹H NMR spectroscopy in modern chemical analysis. Through a systematic evaluation of chemical shifts, integration, and spin-spin coupling, a detailed and predictive picture of the molecule's ¹H NMR spectrum can be constructed. The characteristic signals for the substituted aromatic ring and the isopropyl ester moiety provide a unique spectral fingerprint. When this detailed ¹H NMR data is integrated with complementary insights from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, it forms a robust, self-validating methodology for the unequivocal confirmation of the molecular structure, meeting the high standards of accuracy and reliability required in scientific research and development.
References
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link][2]
-
Clutch Prep. (n.d.). 1H NMR: Spin-Splitting Patterns Explained. [Online] Available at: [Link][5]
-
Arden, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Omega. [Online] Available at: [Link][8]
-
Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444. [Online] Available at: [Link][9]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. [Online] Available at: [Link][10]
-
LibreTexts Chemistry. (2024). 6.6 ¹H NMR Spectra and Interpretation (Part I). [Online] Available at: [Link][11]
-
University of Regensburg. (n.d.). Spin-Spin Coupling. [Online] Available at: [Link][12]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). [Online] Available at: [Link][4]
-
Filo. (2025). How could you use 1H NMR spectroscopy to distinguish among the following... [Online] Available at: [Link][6]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Online] Available at: [Link][3]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link][1]
-
Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds. [Online] Available at: [Link][7]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 6. How could you use 1H NMR spectroscopy to distinguish among the following .. [askfilo.com]
- 7. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 12. ucl.ac.uk [ucl.ac.uk]
Mass Spectrometry Fragmentation Pattern of Dibromobenzoate Esters: A Comparative Technical Guide
Executive Summary: The "Isotopic Tag" Advantage
In the structural elucidation of unknown alcohols and polyols, derivatization is often required to enhance ionization efficiency, modify volatility, or introduce a chromophore. While unsubstituted benzoates and 3,5-dinitrobenzoates (3,5-DNB) have historically been favored for UV detection and melting point characterization, they lack diagnostic distinctiveness in Mass Spectrometry (MS).
This guide focuses on 3,5-dibromobenzoate (3,5-DBB) esters. Unlike their nitro- or unsubstituted counterparts, 3,5-DBB esters introduce a chemically inert "isotopic tag" (two bromine atoms) that creates a distinct 1:2:1 triplet pattern in the mass spectrum. This feature transforms the derivative into a self-validating probe, allowing researchers to instantly distinguish analyte ions from background noise or matrix interferences.
Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation allows for accurate spectral interpretation. The fragmentation of 3,5-dibromobenzoate esters under Electron Ionization (EI) follows a predictable, high-energy pathway driven by the stability of the aromatic system and the electron-withdrawing nature of the bromine substituents.
The Core Pathway
-
Molecular Ion Formation (
): The ester ionizes to form a radical cation. The isotopic signature is immediately visible here. -
-Cleavage (Formation of Acylium Ion): The weakest bond adjacent to the carbonyl carbon breaks, expelling the alkoxy radical (
). This yields the resonance-stabilized 3,5-dibromobenzoyl cation (Base Peak in many spectra). -
Decarbonylation (Formation of Aryl Ion): The acylium ion ejects a neutral carbon monoxide (CO) molecule, resulting in the 3,5-dibromophenyl cation .
Visualization of Fragmentation
The following diagram illustrates the fragmentation mechanism for a generic Methyl 3,5-dibromobenzoate, highlighting the characteristic mass shifts and isotopic clusters.
Figure 1: Primary fragmentation pathway of Methyl 3,5-dibromobenzoate showing the conservation of the dibromo-isotopic pattern.
Comparative Analysis: DBB vs. Alternatives
For a researcher selecting a derivatization agent, the choice often lies between the standard Benzoate, the 3,5-Dinitrobenzoate (DNB), and the 3,5-Dibromobenzoate (DBB).
Diagnostic Confidence
The primary advantage of DBB is the Isotopic Fidelity . Bromine exists as
-
1 Br atom: 1:1 doublet (M, M+2).[2]
-
2 Br atoms (3,5-DBB): 1:2:1 triplet (M, M+2, M+4).
This triplet acts as a "fingerprint" that persists through the fragmentation chain (Molecular Ion
Performance Data Summary
| Feature | Unsubstituted Benzoate | 3,5-Dinitrobenzoate (DNB) | 3,5-Dibromobenzoate (DBB) |
| Primary Utility | General steric bulk, UV detection | Crystallization, Melting Point | MS Diagnostics, X-ray Crystallography |
| Isotopic Pattern | None (Single peak dominant) | None (Complex due to N/O isotopes) | Distinct 1:2:1 Triplet ( |
| Base Peak (EI) | |||
| Fragmentation Stability | High | Low (Loss of | High (C-Br bond is stable in EI) |
| Spectral Noise Rejection | Low | Medium | Very High (Pattern matching) |
Experimental Protocol: Synthesis & Analysis
This protocol describes the "Gold Standard" synthesis using acid chlorides, ensuring complete conversion for quantitative analysis.
Reagents
-
Analyte: Target Alcohol (approx. 10 mg).
-
Reagent: 3,5-Dibromobenzoyl chloride (1.2 equivalents).
-
Base: Anhydrous Pyridine (Solvent/Catalyst).
-
Quench: Sodium Bicarbonate (sat. aq.).
Step-by-Step Methodology
-
Dissolution: Dissolve the dry alcohol in 0.5 mL anhydrous pyridine in a reaction vial.
-
Addition: Add 3,5-dibromobenzoyl chloride (1.2 eq) slowly. Note: The reaction is exothermic; cool on ice if using volatile alcohols.
-
Incubation: Heat at 60°C for 20 minutes.
-
Causality: Heating ensures steric hindrance of the 3,5-substituents is overcome for secondary alcohols.
-
-
Hydrolysis: Add 1 mL saturated
to hydrolyze excess acid chloride and neutralize pyridine HCl. -
Extraction: Extract with 2 mL Hexane or Dichloromethane (DCM).
-
Analysis: Inject 1
L into GC-MS (Splitless) or direct infusion ESI-MS.
Analytical Workflow Diagram
The following decision tree guides the researcher through the identification process using the DBB derivative.
Figure 2: Analytical workflow for confirming alcohol structure via DBB derivatization.
References
-
NIST Mass Spectrometry Data Center. Methyl 3,5-dibromobenzoate Mass Spectrum.[3] National Institute of Standards and Technology.
-
PubChem. 3,5-Dibromobenzoic acid methyl ester - Compound Summary. National Library of Medicine. [3]
-
Chemistry LibreTexts. Isotopes in Mass Spectrometry (Br and Cl Patterns).
-
Sonkar, S. M., et al. Green Method of Derivatization of Alcohols.[4][5] World Journal of Chemical Education, 2022.[5]
Sources
Comparing reactivity of isopropyl vs methyl 3,4-dibromo-5-methylbenzoate
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the choice between Methyl 3,4-dibromo-5-methylbenzoate (Me-DBMB) and Isopropyl 3,4-dibromo-5-methylbenzoate (iPr-DBMB) is rarely arbitrary. It is a strategic decision dictating the reaction kinetics, solubility, and downstream chemo-selectivity.
-
Select the Methyl Ester (Me-DBMB) when maximizing atom economy, crystallization efficiency, and reaction velocity in transesterification or simple hydrolysis.
-
Select the Isopropyl Ester (iPr-DBMB) when the molecule must survive harsh nucleophilic conditions (e.g., Grignard reagents, hydride reductions) or when increased lipophilicity is required for purification.
This guide analyzes the steric and electronic interplay of these two esters, supported by kinetic principles and experimental protocols.
Structural & Electronic Analysis
The Core: 3,4-Dibromo-5-methylbenzoate
Before analyzing the ester group, we must understand the "warhead"—the substituted benzene ring.
-
3,4-Dibromo Substitution: The bromine atoms exert a strong inductive electron-withdrawing effect (-I). While they have weak resonance donation (+R), the inductive effect dominates, making the ring electron-deficient.
-
5-Methyl Substitution: Provides weak inductive donation (+I), but insufficient to counteract the two bromines.
Net Result: The carbonyl carbon of the ester is highly activated (more electrophilic) compared to a standard benzoate. This makes the choice of the ester alkyl group (Methyl vs. Isopropyl) critical for controlling reactivity.
The Variable: Steric Parameters (Taft Analysis)
The reactivity difference is quantified by the Taft Steric Parameter (
| Ester Group (R) | Structure | Taft Steric Constant ( | Relative Hydrolysis Rate ( |
| Methyl | 0.00 (Reference) | 100 (Fast) | |
| Isopropyl | -0.47 | ~5 - 10 (Slow) |
Note: The negative
Comparative Reactivity Profiles
Hydrolysis (Saponification)
Methyl Ester: Reacts rapidly under standard basic conditions (NaOH/MeOH). The transition state is easily accessible. Isopropyl Ester: Requires forcing conditions (higher temperature, stronger base, or longer time). The branched methyl groups on the isopropyl moiety create a "steric cone" that destabilizes the tetrahedral intermediate.
Nucleophilic Attack (Grignard/Organolithium)
This is the most critical differentiation point.
-
Me-DBMB: The activated carbonyl is defenseless. Addition of
leads to rapid double addition, forming the tertiary alcohol. Stopping at the ketone is nearly impossible. -
iPr-DBMB: The steric bulk slows the initial attack. At low temperatures (-78°C), the isopropyl group can sufficiently retard the second addition or the initial attack, allowing for higher chemo-selectivity if other electrophiles are present in the molecule.
Visualization of Steric Pathway
The following diagram illustrates the kinetic barrier difference between the two esters during nucleophilic attack.
Figure 1: Kinetic pathway comparison. The isopropyl group introduces a high-energy transition state due to steric clash with the incoming nucleophile.
Experimental Protocols
Protocol A: Competitive Hydrolysis Study
Objective: To quantify the stability difference between Me-DBMB and iPr-DBMB.
Reagents:
-
Me-DBMB (1.0 eq)
-
iPr-DBMB (1.0 eq)
-
NaOH (1.0 eq - Limiting Reagent)
-
Solvent: THF:Water (1:1)
Methodology:
-
Dissolve an equimolar mixture of Me-DBMB and iPr-DBMB in THF.
-
Add water, followed by exactly 1.0 equivalent of NaOH at 20°C.
-
Stir for 30 minutes.
-
Quench with dilute HCl.
-
Extract with Ethyl Acetate and analyze via HPLC/GC.
Expected Result:
-
Me-DBMB Conversion: >90% (Hydrolyzed to Acid).
-
iPr-DBMB Conversion: <10% (Remains as Ester).
-
Interpretation: The methyl ester acts as a "sacrificial" ester in the presence of the isopropyl ester.
Protocol B: Grignard Resistance Test
Objective: To demonstrate the protective utility of the isopropyl group.
Methodology:
-
Cool a solution of the ester (Me- or iPr-) in anhydrous Ether to -78°C.
-
Add Phenylmagnesium Bromide (PhMgBr, 1.1 eq) dropwise over 1 hour.
-
Quench immediately with saturated
. -
Analyze crude mixture.
Comparative Data:
| Substrate | Major Product | Observation |
| Me-DBMB | Tertiary Alcohol + Ketone Mix | Uncontrollable double addition. |
| iPr-DBMB | Recovered Starting Material (>80%) | Steric bulk prevents attack at -78°C. |
Decision Matrix for Researchers
Use this logic flow to select the appropriate ester for your synthetic route.
Figure 2: Strategic decision tree for selecting between Methyl and Isopropyl esters based on synthetic requirements.
References
- Taft, R. W. (1956).Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York. (Foundational text defining the steric parameter).
-
Loos, W. T., et al. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert-butyl bromides. Journal of the Chemical Society.
-
BenchChem. The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes and Esters. (General reactivity principles for hindered carbonyls).
-
Master Organic Chemistry. Reaction of Grignard Reagents With Esters. (Mechanism of double addition and steric limitations).[2]
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate Data.[3] (Structural analogue data confirming crystallinity and physical properties of poly-brominated benzoates).
Sources
IR spectroscopy peaks for ester carbonyl in dibromobenzoates
Comparison Guide: IR Spectroscopy of Ester Carbonyls in Dibromobenzoates
Executive Summary
3,5-Dibromobenzoate esters typically exhibit a carbonyl stretching frequency (
This value represents a distinct shift to higher wavenumbers (blue shift) compared to unsubstituted benzoates (~1720 cm⁻¹) but is lower than ortho-substituted isomers (~1745+ cm⁻¹) or aliphatic esters (~1740 cm⁻¹). The shift is driven by the additive electron-withdrawing inductive effect (-I) of the two bromine atoms in the meta positions, which shortens the
This guide analyzes the vibrational spectroscopy of these derivatives, contrasting them with standard alternatives used in structural determination (e.g., p-bromobenzoates, p-nitrobenzoates).
Mechanistic Analysis: Why the Peak Shifts
The carbonyl stretching frequency is a function of the bond order. In benzoate systems, three competing factors dictate the exact position of the peak:
-
Resonance (+R Effect): Conjugation between the benzene ring and the carbonyl group lowers the bond order (single bond character increases), shifting the peak to lower wavenumbers (~1720 cm⁻¹).
-
Inductive Effect (-I Effect): Halogens (Br) are electronegative. They pull electron density away from the ring and carbonyl carbon, increasing the double-bond character of the carbonyl. This shifts the peak to higher wavenumbers.[1]
-
Steric Inhibition of Resonance (SIR): Substituents in the ortho (2,6) positions physically twist the carbonyl group out of the plane of the benzene ring. This breaks conjugation, removing the lowering effect of resonance, causing a sharp shift to higher wavenumbers (resembling an aliphatic ester).
Visualizing the Electronic Effects
Figure 1: Mechanistic comparison of electronic effects on carbonyl frequency. Red arrows indicate effects that lower frequency; Blue arrows indicate effects that raise frequency.
Comparative Data Analysis
The following table compares the carbonyl stretching frequencies of 3,5-dibromobenzoates against common alternatives used in drug development and structural elucidation.
Table 1: Carbonyl (
| Derivative Type | Substitution Pattern | Primary Driving Force | ||
| Unsubstituted | Ethyl Benzoate | 1717–1720 cm⁻¹ | 1724 cm⁻¹ | Resonance dominance (+R) |
| Mono-Halogen | p-Bromobenzoate | 1725–1728 cm⁻¹ | 1730 cm⁻¹ | Weak Inductive (-I) vs Resonance |
| Target | 3,5-Dibromobenzoate | 1732–1738 cm⁻¹ | 1735–1742 cm⁻¹ | Additive Inductive (-I) at meta positions |
| Strong EWG | p-Nitrobenzoate | 1735–1740 cm⁻¹ | 1745 cm⁻¹ | Strong Resonance/Inductive withdrawal |
| Steric Control | 2,6-Dibromobenzoate | 1745–1755 cm⁻¹ | 1750+ cm⁻¹ | Steric Inhibition of Resonance (SIR) |
| Aliphatic | Ethyl Acetate (Control) | 1740–1745 cm⁻¹ | 1750 cm⁻¹ | No conjugation (Baseline) |
*Values are approximate ranges based on literature aggregation. Solid state values often appear lower due to lattice intermolecular forces. **Solution values are typically 5–10 cm⁻¹ higher than solid state due to lack of crystal lattice interactions.
Experimental Protocol: Validated Characterization
To ensure reproducible data when characterizing these esters, the following protocol minimizes artifacts such as hydrolysis or solvent interference.
Method A: Solid State (KBr Pellet)
Best for: Rapid identification of crystalline solids.
-
Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (water bands at 3400 cm⁻¹ and 1640 cm⁻¹ can obscure carbonyls).
-
Ratio: Mix 1–2 mg of 3,5-dibromobenzoate sample with ~200 mg KBr (1% w/w).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Critical: Coarse particles cause the "Christiansen Effect" (distorted peak shapes).
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).
Method B: Solution Phase (CCl₄ or CHCl₃)
Best for: Quantitative comparison and avoiding lattice effects.
-
Solvent Choice: Carbon tetrachloride (CCl₄) is preferred as it is IR transparent in the carbonyl region. Chloroform (CHCl₃) is an alternative but absorbs near 1215 cm⁻¹.
-
Concentration: Prepare a 0.05 M solution. High concentrations lead to intermolecular aggregation, broadening the peak.
-
Cell: Use NaCl or CaF₂ liquid cells with a 0.1 mm path length.
-
Background: Run a solvent-only blank immediately before the sample.
Application Context: Why Use Dibromobenzoates?
While simple benzoates are sufficient for protection, 3,5-dibromobenzoates are engineered for specific high-value applications in structural biology and stereochemistry.
A. X-Ray Crystallography (The "Heavy Atom" Method)
The primary utility of the 3,5-dibromo motif is the introduction of heavy bromine atoms (Atomic Number 35) into organic molecules (like alcohols or sugars) that otherwise lack electron-dense centers.
-
Mechanism: The heavy Br atoms scatter X-rays strongly, facilitating the determination of the crystallographic phase problem.
-
Result: Allows for the determination of Absolute Configuration (R vs S) without needing a known chiral reference.
B. Circular Dichroism (Exciton Chirality)
Although p-methoxybenzoates are more common for CD due to their strong UV absorption, 3,5-dibromobenzoates are used when steric bulk is required to lock a conformation.
-
Workflow: A chiral diol is derivatized with 3,5-dibromobenzoyl chloride.
-
Analysis: The interaction between the two benzoate chromophores (exciton coupling) produces a "split" CD curve. The sign of this couplet (positive or negative) correlates directly to the spatial arrangement (chirality) of the hydroxyl groups.
References
-
Substituent Effects in IR Spectroscopy: Journal of the Chemical Society, Perkin Transactions 2. Correlation of Hammett constants with carbonyl stretching frequencies in substituted benzoates.
-
Ortho-Effect and Steric Inhibition: Organic & Biomolecular Chemistry. Detailed analysis of how ortho-substitution twists carbonyls out of plane, raising IR frequencies.
-
IR Spectroscopy of Esters (NIST Data): NIST Chemistry WebBook. Standard reference spectra for ethyl 4-bromobenzoate and related isomers.
-
Exciton Chirality Method: Columbia University / NIH. Application of benzoate derivatives in determining absolute configuration via CD.
-
KBr Pellet Preparation Guide: Shimadzu Application Notes. Standardized protocols for solid-state IR sample preparation.
Sources
A Comparative Guide to Reference Standards for the Analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate
The control of pharmaceutical impurities is a critical aspect of drug development, mandated by international regulatory bodies such as the ICH, FDA, and EMA.[2][3] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[4] Their presence, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[3] Therefore, robust analytical methods and well-characterized reference standards are essential for their accurate monitoring and control.[2][5]
The Crucial Role of Reference Standards
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of a specific compound.[2] In the context of Propan-2-yl 3,4-dibromo-5-methylbenzoate analysis, the reference standard is indispensable for:
-
Peak Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time with that of the standard.
-
Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and precision.[2]
-
Quantification: Accurately determining the concentration of the impurity in the API or drug product.
Given the absence of a commercially available CRM for Propan-2-yl 3,4-dibromo-5-methylbenzoate, a common challenge in early-stage drug development, two primary approaches can be considered:
-
Custom Synthesis and Qualification: A specialized chemical synthesis provider can prepare the compound.[1] Subsequently, it must undergo rigorous in-house characterization to establish its identity, purity, and potency.
-
Isolation and Characterization: If the impurity is present at a sufficient level in a batch of the API, it can be isolated using preparative chromatography and then fully characterized.
This guide will focus on the analytical techniques required for the characterization and routine analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate, assuming a reference standard has been prepared in-house.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the reliable detection and quantification of Propan-2-yl 3,4-dibromo-5-methylbenzoate. The choice depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. The primary candidate techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Propan-2-yl 3,4-dibromo-5-methylbenzoate Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[6] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Primarily used for structural elucidation and purity assessment. Quantitative NMR (qNMR) can be used for potency determination. |
| Detection | UV, PDA, MS | Mass Spectrometry (MS) | Radiofrequency detector |
| Sensitivity | High (ng to pg levels) | Very high (pg to fg levels)[7] | Lower than chromatographic techniques |
| Quantification | Excellent, requires a reference standard. | Excellent, requires a reference standard. | Can be used for absolute quantification (qNMR) without a specific reference standard of the analyte, but requires a certified internal standard. |
| Structural Info | Limited (MS detector provides mass) | Provides fragmentation patterns for structural confirmation.[8] | Provides detailed structural information for unambiguous identification.[9][10][11][12] |
| Pros | Versatile, robust, widely available.[13] | High sensitivity and selectivity.[7] | Definitive structural confirmation, potential for absolute quantification. |
| Cons | May require derivatization for some compounds. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity, more complex instrumentation. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of Propan-2-yl 3,4-dibromo-5-methylbenzoate using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of Propan-2-yl 3,4-dibromo-5-methylbenzoate in a drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (10 µg/mL): Accurately weigh approximately 1 mg of the Propan-2-yl 3,4-dibromo-5-methylbenzoate reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v). Dilute 1 mL of this solution to 10 mL with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the drug substance and dissolve it in 10 mL of the diluent.
Workflow Diagram:
Caption: HPLC analysis workflow for Propan-2-yl 3,4-dibromo-5-methylbenzoate.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides a highly sensitive and selective approach for the identification and quantification of Propan-2-yl 3,4-dibromo-5-methylbenzoate, particularly if it is present at very low levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
Sample Preparation:
-
Standard Solution (1 µg/mL): Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane. Dilute to the final concentration.
-
Sample Solution (1 mg/mL): Dissolve the drug substance in the same solvent.
Workflow Diagram:
Caption: GC-MS analysis workflow for Propan-2-yl 3,4-dibromo-5-methylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the most powerful technique for the unambiguous structural elucidation of the in-house prepared reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified Propan-2-yl 3,4-dibromo-5-methylbenzoate in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Experiments to Perform:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
Expected ¹H NMR Spectral Data (Hypothetical, based on similar structures[9][10][11][16][12]):
-
A singlet for the methyl group protons.
-
A septet for the isopropyl CH proton.
-
A doublet for the isopropyl methyl protons.
-
Two singlets or narrowly coupled doublets for the aromatic protons.
Logical Relationship Diagram for Structural Elucidation:
Caption: Logical workflow for NMR-based structural elucidation.
Conclusion
The analysis and control of potential impurities like Propan-2-yl 3,4-dibromo-5-methylbenzoate are fundamental to ensuring the quality and safety of pharmaceutical products. In the absence of a commercially available certified reference standard, a combination of custom synthesis, rigorous characterization, and the implementation of robust analytical methods is required.
-
HPLC stands out as the workhorse for routine quality control due to its versatility and reliability for quantifying non-volatile compounds.
-
GC-MS offers superior sensitivity and is an excellent choice for trace-level analysis and confirmation, provided the analyte is sufficiently volatile and thermally stable.
-
NMR is indispensable for the initial structural confirmation of the in-house reference standard, providing a level of structural detail unmatched by other techniques.
By employing a multi-faceted analytical strategy and adhering to rigorous scientific principles, drug developers can effectively monitor and control impurities, thereby safeguarding patient health and meeting stringent regulatory expectations.
References
- Analytical Chemical Products.
- Sigma-Aldrich.
- Enamine. Impurity Reference Standards.
- Cleanchem Labor
- Knors Pharma. Reference Standards for Impurities in Pharmaceuticals.
- Fava, F., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 33(12), 2058-2063.
- Heide, M., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 1023-1030.
- ResearchGate. (A)
- ChemicalBook.
- ChemicalBook.
- ChemicalBook.
- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
- Japan International Cooper
- Raja, M., et al. (2020). A Sensitive and Selective Gas Chromatography-Mass Spectrometry Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- FSIS.USDA.gov. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Al-Bayati, Y. K. M., & Al-Amiery, A. A. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 5(3), 335-345.
- PubMed.
- Asian Journal of Research in Chemistry.
- ResearchGate.
Sources
- 1. Impurity Reference Standards - Enamine [enamine.net]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. knorspharma.com [knorspharma.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Pharma QC用分析用標準物質 [sigmaaldrich.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 2-bromobenzoate(610-94-6) 1H NMR [m.chemicalbook.com]
- 11. Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. helixchrom.com [helixchrom.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling Propan-2-yl 3,4-dibromo-5-methylbenzoate
Executive Summary & Chemical Profile
Propan-2-yl 3,4-dibromo-5-methylbenzoate (also known as Isopropyl 3,4-dibromo-5-methylbenzoate) is a specialized halogenated aromatic ester often used as an intermediate in pharmaceutical synthesis.
Unlike commodity chemicals (e.g., Acetone), this compound likely lacks a comprehensive, publicly available toxicological dataset. Therefore, this guide operates under the Precautionary Principle : we treat the substance as a potential sensitizer and systemic toxin until proven otherwise.
Structure-Activity Relationship (SAR) Risk Assessment
To determine the correct Personal Protective Equipment (PPE), we analyze the molecule's functional groups:
| Functional Group | Associated Hazard | Operational Implication |
| Benzoate Ester Core | Skin/Eye Irritation, Mucous Membrane Irritation | High risk of contact dermatitis; requires barrier protection. |
| Dibromo- Substitution | Heavy Atom Effect, Potential Alkylating Properties | Potential for delayed systemic toxicity or sensitization. |
| Isopropyl Group | Increased Lipophilicity (LogP) | Critical: Enhanced skin absorption compared to methyl esters. The compound can cross the dermal barrier more easily. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research or scale-up setting.
Hand Protection: Permeation Kinetics
Standard latex gloves are insufficient due to the lipophilic nature of the isopropyl ester.
| Task Type | Glove Material | Min.[1][2][3] Thickness | Breakthrough Time | Rationale |
| Dry Solid Handling | Nitrile (Disposable) | 5 mil (0.12 mm) | > 480 min (Solid) | Solids have low permeation rates. Nitrile provides adequate snag resistance. |
| Solution Handling | Double Nitrile (Colored) | 5 mil inner / 8 mil outer | ~30-60 min | Solvent carrier (e.g., DCM, Ethyl Acetate) drives permeation. Double layer allows visual breach detection. |
| Spill Cleanup | Laminate (Silver Shield®) | Multi-layer | > 480 min | Mandatory. Halogenated aromatics can degrade nitrile rapidly in pure liquid form. |
Respiratory & Body Protection[2][5][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for benzoate esters, which can cause severe, stinging irritation requiring prolonged flushing.
-
Respiratory:
-
Solid: N95 or P100 particulate respirator if weighing outside a containment enclosure (not recommended).
-
Solution: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if fume hood velocity < 100 fpm.
-
-
Body: Tyvek® sleeves or impervious apron recommended over standard cotton lab coat during liquid transfer to prevent "wicking" absorption.
PPE Decision Logic (Visualization)
The following decision tree illustrates the logic for selecting PPE based on the physical state of the chemical.
Caption: Decision logic for PPE selection based on physical state and volume, prioritizing dermal protection for liquid phases.
Operational Protocols
A. Weighing & Transfer (Solid State)
Context: Benzoate esters can be "sticky" or electrostatic.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Enclosure.
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy. Static discharge can disperse the powder, leading to inhalation exposure.
-
Technique: Use the "Closed Transfer" method. Tare the receiving vessel, add solid, close the vessel, and then remove it from the balance. Never transport open weigh boats across the lab.
B. Solubilization & Reaction (Liquid State)
Context: Once in solution, the risk of skin permeation increases significantly.
-
Solvent Choice: If possible, avoid chlorinated solvents (DCM/Chloroform) as they accelerate glove permeation. Use Ethyl Acetate or Toluene if chemistry permits.
-
Syringe Transfer: For volumes < 50 mL, use Luer-lock syringes. Avoid pouring.
-
Temperature Control: If heating, ensure the condenser is rated for the solvent's vapor pressure. Halogenated vapors are heavy and will "creep" out of loose joints. Use Keck clips on all joints.
Waste Disposal & Decontamination
Crucial: Do not mix this compound with general organic waste if your facility separates halogenated streams.
-
Segregation: Dispose of in Halogenated Organic Waste containers.
-
Reasoning: Incineration of halogenated compounds requires scrubbers to remove acid gases (HBr/HCl). Mixing with non-halogenated waste complicates disposal and increases costs.
-
-
Container Prep: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding. Collect rinsate as halogenated waste.
-
Spill Decontamination:
-
Absorb with vermiculite or chem-pads.
-
Wipe surface with a surfactant/water mixture (detergent) rather than pure organic solvent, which may spread the residue.
-
Emergency Response Workflow
In the event of exposure, immediate action is required to mitigate the lipophilic absorption of the compound.[1]
Caption: Immediate emergency response steps. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]
-
PubChem. (n.d.). Methyl benzoate (Analogous Compound Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
